Fenirofibrate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
| Record name | Fenirofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-31-7, 123612-42-0, 123612-43-1 | |
| Record name | Fenirofibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENIROFIBRATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENIROFIBRATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENIROFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Fenofibrate Compounds: A Technical Guide
Executive Summary: This technical guide provides an in-depth overview of fenofibrate (B1672516), a third-generation fibric acid derivative widely used in the management of dyslipidemia. It covers the historical development, detailed synthesis pathways, and the molecular mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document includes structured data from key clinical trials, detailed experimental protocols for synthesis and biological assays, and visual diagrams of the core pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Discovery and Development
Fenofibrate was first synthesized in 1974 as a derivative of clofibrate, with the goal of creating a more potent and effective lipid-lowering agent.[1][2] Initially known as procetofen, it was developed by Groupe Fournier SA in France and first launched in 1975.[1][2] The primary challenge in the early development of fenofibrate was its poor aqueous solubility and high lipophilicity, which led to variable bioavailability and a significant "food effect," requiring administration with meals for optimal absorption.[3]
To overcome these limitations, subsequent research and development focused on creating new formulations. This led to the introduction of micronized and later nanoparticle-based versions, which significantly improved the drug's dissolution profile and bioavailability.[4] A notable advancement was the development of choline (B1196258) fenofibrate, a salt form of fenofibric acid (the active metabolite of fenofibrate) that exhibits enhanced hydrophilicity, further mitigating the food effect and leading to more consistent absorption.[3] Fenofibrate was granted FDA approval on December 31, 1993, and is now available in various formulations for the treatment of primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia.[5][6][7]
Synthesis of Fenofibrate Compounds
The synthesis of fenofibrate is primarily based on the esterification of its active form, fenofibric acid. Industrial manufacturing processes have been optimized to ensure high yield and purity, meeting stringent pharmacopeial standards.
Common Synthesis Pathway
A widely used industrial method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[8][9] This process is often carried out in a specific solvent system, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and a C₂-C₄ alkyl acetate (B1210297) (e.g., isopropyl acetate), which allows for a high chemical yield and produces fenofibrate of sufficient purity without requiring extensive recrystallization.[8][9]
The general steps are:
-
Salification: Fenofibric acid is reacted with an inorganic base, such as potassium carbonate, to form its corresponding metal salt (e.g., potassium fenofibrate).[9]
-
Esterification: The fenofibric acid salt is then reacted with an isopropyl halide, typically isopropyl bromide (2-bromopropane), in the solvent mixture.[9]
-
Reaction and Isolation: The mixture is heated to reflux for several hours to drive the reaction to completion. After the reaction, the insoluble inorganic salts are filtered off.[9]
-
Crystallization and Purification: The solvent is removed and replaced with a crystallization solvent like isopropanol (B130326). The solution is cooled to induce crystallization, and the pure fenofibrate product is isolated by filtration, washed, and dried.[8][9]
Experimental Protocol: Synthesis from Fenofibric Acid
The following protocol is adapted from a patented industrial synthesis method.[8][9]
Materials:
-
Fenofibric acid
-
Dimethyl sulfoxide (DMSO)
-
Isopropyl acetate
-
Potassium carbonate (K₂CO₃)
-
2-bromopropane (B125204) (isopropyl bromide)
-
Isopropanol
-
Purified water
Procedure:
-
A mixture of 1000 g (3.14 mol) of fenofibric acid, 450 ml of DMSO, and 450 ml of isopropyl acetate is prepared in a suitable reactor.
-
433.5 g (3.14 mol) of potassium carbonate is added with stirring at ambient temperature. The reaction mixture is heated to 85-90°C for 45 minutes to ensure complete salt formation.
-
The temperature is adjusted to approximately 80°C, and 354 ml (3.77 mol) of 2-bromopropane is added, followed by 100 ml of isopropyl acetate, over a period of 50 minutes.
-
The mixture is maintained with stirring at 85-95°C for approximately 5 hours. Reaction progress is monitored to ensure conversion is >99%.
-
After cooling to ~80°C, the insoluble salts are removed by hot filtration.
-
The DMSO/isopropyl acetate solvent is removed by distillation under reduced pressure.
-
2.27 L of isopropanol and 455 ml of pure water are added to the residue. The mixture is heated to a gentle reflux for 10 minutes and then hot-filtered.
-
The filtrate is slowly cooled to 0°C with stirring to induce crystallization.
-
The crystallized fenofibrate is isolated by filtration, washed with ice-cold isopropanol, and dried under vacuum at 45-50°C.
-
Yield: This process typically results in a high yield (e.g., 94.9%) of fenofibrate with a purity greater than 99.5%.[9]
Mechanism of Action
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[10] The therapeutic effects of fenofibric acid are mediated through the potent activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][11]
Pharmacodynamics: PPARα Activation
PPARα is a ligand-activated nuclear receptor that plays a critical role in regulating the transcription of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[12][13]
The PPARα Signaling Pathway
-
Ligand Binding: Fenofibric acid enters the cell and binds to PPARα in the nucleus.[10]
-
Heterodimerization: This binding event induces a conformational change in PPARα, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[10]
-
PPRE Binding: The activated PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter regions of target genes.[10]
-
Gene Transcription Modulation: This binding modulates the transcription of these genes, leading to a cascade of metabolic changes:
-
Increased Lipolysis: Upregulation of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in triglyceride-rich particles.[14]
-
Reduced VLDL Production: Downregulation of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing the clearance of triglyceride-rich particles.[11][14]
-
Increased HDL Synthesis: Increased expression of apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL).[11]
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver, further reducing the substrate available for triglyceride synthesis.[13][15]
-
References
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Fenofibrate as a peroxisome proliferator-activated receptor alpha (PPARα) agonist
An In-depth Technical Guide to Fenofibrate (B1672516) as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent primarily used to treat hypertriglyceridemia and mixed dyslipidemia.[1][2] Its therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid and lipoprotein metabolism.[3][4] Fenofibrate's active metabolite, fenofibric acid, acts as a high-affinity agonist for PPARα, leading to the modulation of a suite of genes involved in fatty acid catabolism, lipoprotein assembly, and inflammation.[2][5] This guide provides a detailed examination of the molecular mechanism of fenofibrate, its downstream signaling effects, quantitative data on its efficacy, and key experimental protocols for its study.
Core Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[2] Fenofibric acid enters the cell and binds directly to PPARα, a ligand-activated transcription factor highly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, skeletal muscle, and kidney.[4][6]
Upon ligand binding, PPARα undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[3] This PPARα-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3] This binding event recruits co-activator proteins and initiates the transcription of a wide array of genes, ultimately reprogramming cellular metabolism.[1]
Downstream Signaling and Metabolic Consequences
The activation of PPARα by fenofibrate orchestrates a complex network of metabolic changes, primarily affecting lipid homeostasis.
Effects on Triglyceride and Lipoprotein Metabolism
Fenofibrate's most prominent effect is the reduction of plasma triglycerides (TG).[7] This is achieved through multiple mechanisms:
-
Increased Lipolysis: Upregulation of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.[1]
-
Reduced VLDL Production: Downregulation of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, leading to enhanced clearance of triglyceride-rich particles.[1]
-
Increased Fatty Acid Uptake and β-oxidation: Increased expression of genes involved in the transport of fatty acids into liver cells and their subsequent breakdown in mitochondria and peroxisomes, such as acyl-CoA synthetase and carnitine palmitoyltransferase 1 (CPT1).[7][8]
-
Increased HDL Synthesis: Upregulation of apolipoproteins A-I and A-II, the primary protein components of high-density lipoprotein (HDL), leading to increased plasma HDL-cholesterol (HDL-C) levels.[2][7]
-
Modified LDL Particles: A shift in low-density lipoprotein (LDL) particles from small, dense, atherogenic forms to larger, more buoyant particles.[2][9]
Anti-Inflammatory Effects
PPARα activation also exerts anti-inflammatory effects. It can negatively regulate the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) by physically interacting with the p65 subunit.[3] This leads to reduced expression of inflammatory cytokines such as TNF-α and interleukins, and a decrease in C-reactive protein (CRP) levels.[3][7]
Quantitative Efficacy Data
The effects of fenofibrate on lipid profiles have been quantified in numerous clinical trials and preclinical studies.
Table 1: Summary of Fenofibrate Efficacy in Human Clinical Trials
| Study / Population | Duration | Triglycerides (TG) | LDL-Cholesterol (LDL-C) | HDL-Cholesterol (HDL-C) | Non-HDL-C | Citation(s) |
| Meta-Analysis | Varied | ↓ 40% | ↓ 11% | ↑ 10% | - | [10] |
| FIELD Study (Type 2 Diabetes) | 5 years | ↓ 22-29% | ↓ 6-12% | ↑ 1-5% | - | [10] |
| DAIS Study (Type 2 Diabetes) | 3 years | ↓ 28% | ↓ 6% | ↑ 7% | - | [10] |
| Hypertriglyceridemia & MetS | 6 months | ↓ 50.1% | ↓ 25.5% | - | ↓ 33.7% | [7] |
| Spinal Cord Injury | 4 months | ↓ 40% | ↓ 18% | ↑ 23% | - | [11] |
| Combination w/ Ezetimibe | - | ↓ 44.0% | ↓ 20.4% | ↑ 19.0% | ↓ 30.4% | [10] |
| Meta-Analysis (vs. Placebo) | Varied | - | ↓ 15.12 mg/dL | - | ↓ 46.38 mg/dL | [12] |
Table 2: Summary of Fenofibrate Effects in Preclinical Animal Models
| Animal Model | Fenofibrate Dose/Duration | Key Findings | Citation(s) |
| Rats | 100 mg/kg for 9 days | ↓ Plasma TG, Total-C, HDL-C; ↓ 34% de novo lipogenesis in adipose tissue; ↑ 30% glycerol (B35011) release rate. | [13] |
| High-Fat Diet Fed Mice | 0.05% w/w for 14 weeks | Significant ↓ in body weight, visceral fat, and serum TG in males. Less pronounced effects in females. | [14] |
| Rats | 5-day exposure | Dose-dependent upregulation of fatty acid elongation genes (Elovl6, Elovl7) in the liver. | [5] |
| Non-obese diabetic (NOD) mice | - | Increased expression of sulfatide in pancreatic beta cells, regulating sphingolipid metabolism. | [15] |
Key Experimental Protocols
Evaluating the activity of PPARα agonists like fenofibrate involves a range of in vitro and in vivo methodologies.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This is a common cell-based assay to quantify the ability of a compound to activate PPARα and initiate gene transcription.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, HepG2) in a multi-well plate (e.g., 96-well) and grow to 50-80% confluency.[16]
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the human PPARα protein.
-
A reporter plasmid containing a luciferase gene downstream of multiple PPRE sequences.
-
A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[16]
-
-
Incubation: Incubate the cells for 4-6 hours to allow for plasmid uptake, then replace the transfection medium with fresh culture medium.[16]
-
Compound Treatment: Add varying concentrations of fenofibric acid (or the test compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known potent PPARα agonist). Incubate for 18-24 hours.[16]
-
Cell Lysis: Remove the medium and add a passive lysis buffer to each well to release the cellular contents, including the expressed luciferase enzymes.[16]
-
Luminescence Reading: Add the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer. If using a dual-reporter system, subsequently add the "Stop & Glo" reagent to quench the firefly signal and activate the Renilla luciferase for a second reading.[16]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the "Fold Activation" by dividing the normalized signal of the treated wells by the average normalized signal of the vehicle control wells. Plot Fold Activation against compound concentration to determine the EC50 value.[16]
Gene Expression Analysis (Real-Time Quantitative PCR - qPCR)
qPCR is used to measure the change in the expression of specific PPARα target genes following treatment with fenofibrate.
Methodology:
-
Sample Preparation: Treat cultured cells (e.g., HepG2) or tissues from fenofibrate-treated animals with the compound for a specified time.
-
RNA Extraction: Isolate total RNA from the samples using a commercial kit (e.g., TRIzol or column-based methods). Assess RNA quality and quantity using spectrophotometry or microfluidics.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[3]
-
qPCR Reaction: Set up the qPCR reaction in a multi-well plate. Each reaction should contain:
-
cDNA template.
-
Forward and reverse primers specific to the target gene (e.g., CPT1, ACOX1, APOA1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A fluorescent dye (e.g., SYBR Green) or a probe-based master mix.[3]
-
-
Thermocycling: Run the plate in a real-time PCR machine. The machine cycles through denaturation, annealing, and extension temperatures, amplifying the DNA. Fluorescence is measured at the end of each cycle.
-
Data Analysis: The cycle at which the fluorescence crosses a threshold (Ct value) is determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the target gene's Ct value to the housekeeping gene's Ct value and comparing the treated sample to the untreated control.[3]
Preclinical Animal Models of Dyslipidemia
In vivo studies are crucial for understanding the systemic effects of fenofibrate.
Common Models:
-
Rats and Mice: Standard rodent models are often fed a high-fat or high-cholesterol diet to induce dyslipidemia and obesity.[14][17] Fenofibrate is typically administered orally via gavage or mixed into the chow.[13][14]
-
Genetically Modified Mice: Models such as ApoE-/- or LDLR-/- mice, which are prone to atherosclerosis, are used to study the drug's impact on plaque development. PPARα-/- mice are essential for confirming that the drug's effects are specifically mediated through the PPARα receptor.[18]
-
Syrian Golden Hamster: This model is well-regarded for studying cholesterol and lipoprotein metabolism due to its similarity to humans.[4]
Protocol Outline:
-
Acclimatization: Animals are acclimated to the facility for 1-2 weeks.
-
Induction of Dyslipidemia: Animals are placed on a specialized diet (e.g., high-fat, high-cholesterol) for several weeks to establish a dyslipidemic phenotype.
-
Treatment: Animals are randomized into control (vehicle) and treatment (fenofibrate) groups. The drug is administered daily for a period ranging from days to several months.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: At the end of the study, blood is collected for lipid panel analysis (TG, Total-C, LDL-C, HDL-C). Tissues such as the liver, adipose tissue, and heart are harvested for gene expression, histological, or proteomic analysis.[13][19]
Conclusion
Fenofibrate is a potent PPARα agonist that fundamentally alters lipid and lipoprotein metabolism through the transcriptional regulation of a vast network of genes. Its primary mechanism involves the activation of the PPARα-RXR heterodimer, leading to robust reductions in plasma triglycerides, increases in HDL-cholesterol, and beneficial modifications to LDL particle size. Furthermore, its anti-inflammatory properties contribute to its overall therapeutic profile. The experimental protocols detailed herein provide a framework for the continued investigation and development of PPARα-targeting therapeutics for metabolic diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Four Month Randomized Controlled Trial on the Efficacy of Once-daily Fenofibrate Monotherapy in Persons with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eathj.org [eathj.org]
- 13. Effects of fenofibrate on lipid metabolism in adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fenofibrate regulates obesity and lipid metabolism with sexual dimorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. benchchem.com [benchchem.com]
- 17. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic activation of PPARα with fenofibrate reduces autophagic proteins in the liver of mice independent of FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Third-Generation Fibrate: A Technical Guide to the Historical Development of Fenofibrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516) stands as a cornerstone in the management of dyslipidemia, a critical risk factor for cardiovascular disease. As a third-generation fibrate, its development marked a significant advancement in lipid-lowering therapy, offering improved efficacy and a better safety profile compared to its predecessors. This technical guide provides a comprehensive overview of the historical development of fenofibrate, detailing its synthesis, mechanism of action, pivotal clinical trial outcomes, and the experimental methodologies that underpinned its evaluation.
Historical Development and Synthesis
Fenofibrate was first synthesized in 1974 as a derivative of clofibrate, the first-generation fibrate.[1] It was patented in 1969 and saw its first medical use in 1975.[1] The core chemical modification involved the introduction of a dimethylpropanoic acid group and a 4-chlorobenzoyl moiety, which enhanced its potency and altered its pharmacokinetic profile.
Chemical Synthesis
Several synthetic routes for fenofibrate have been developed. A common and industrially significant method involves the esterification of fenofibric acid with isopropyl alcohol. Another prevalent method is the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with isopropyl 2-bromo-2-methylpropanoate.
Experimental Protocol: Synthesis of Fenofibrate from Fenofibric Acid
This protocol describes the synthesis of fenofibrate via the esterification of its active metabolite, fenofibric acid.
-
Materials: Fenofibric acid, isopropyl alcohol, potassium carbonate, tetra-butyl ammonium (B1175870) bromide, toluene (B28343).
-
Procedure:
-
Charge a reaction vessel with 100g (0.43 mole) of 4-chloro-4'-hydroxy benzophenone (B1666685) and 200ml of isopropyl alcohol.
-
Stir the mixture and add 71g of potassium carbonate and 2g of tetra-butyl ammonium bromide.
-
Heat the mixture to reflux.
-
Add 190g (0.90 mole) of isopropyl-2-bromo isobutyrate and continue refluxing for 40-45 hours.
-
After the reaction is complete, distill off the solvent.
-
Add 400ml of toluene to the residue and stir for 1 hour.
-
Remove the solid by filtration. The filtrate is then subjected to charcoal treatment.
-
Filter and distill off the solvent completely.
-
Crystallize the residue from isopropyl alcohol to isolate fenofibrate.[2]
-
Experimental Protocol: Synthesis of 4-chloro-4'-hydroxybenzophenone
A key intermediate, 4-chloro-4'-hydroxybenzophenone, can be synthesized via a Friedel-Crafts acylation reaction.
-
Materials: 4-chlorobenzoic acid, thionyl chloride, methylene (B1212753) chloride, aluminum chloride, phenol (B47542).
-
Procedure:
-
Add thionyl chloride (30 ml) to 4-chlorobenzoic acid (3.0 g, 0.019 mole) and heat to reflux for 5 hours.
-
Concentrate the reaction mixture by distillation to obtain the acid chloride as a gummy residue.
-
Dissolve the residue in methylene chloride (20 ml).
-
Slowly add this solution to a mixture of aluminum chloride (2.5 g, 0.019 mole) and phenol (1.8 g, 0.019 mole) in methylene chloride (9 ml) at 0°C.
-
Maintain the reaction under nitrogen at room temperature for 14 hours, monitoring progress by TLC.[3]
-
Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[4] Fenofibric acid exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[4]
Upon activation by fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
The key downstream effects of PPARα activation by fenofibrate include:
-
Increased Lipoprotein Lipase (B570770) (LPL) Activity: Upregulation of the LPL gene, leading to enhanced catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Downregulation of the ApoC-III gene, an inhibitor of LPL, further promoting triglyceride clearance.
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid uptake and β-oxidation in the liver and muscle.
-
Increased HDL Cholesterol: Increased expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of HDL.
Signaling Pathway Diagram
Caption: PPARα signaling pathway activated by fenofibrate.
Preclinical Evaluation: Experimental Protocols
The preclinical assessment of fenofibrate involved a series of in vitro and in vivo experiments to elucidate its mechanism of action and therapeutic efficacy.
In Vitro PPARα Activation Assay
Experimental Protocol: PPARα Luciferase Reporter Gene Assay
This assay quantifies the ability of fenofibric acid to activate PPARα and drive the expression of a reporter gene.
-
Materials: HepG2 cells, expression vector for human PPARα, reporter vector with a luciferase gene downstream of a PPRE, transfection reagent, fenofibric acid, cell lysis buffer, luciferase assay substrate.
-
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of fenofibric acid (or vehicle control) for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Add the luciferase assay substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
In Vivo Models of Dyslipidemia
Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia in Rats
This protocol describes the induction of a hyperlipidemic state in rats to mimic human dyslipidemia.
-
Materials: Male Wistar rats, standard rat chow, high-fat diet (e.g., containing 20% fat and 1.5% cholesterol), fenofibrate.
-
Procedure:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
Induction of Hyperlipidemia:
-
Divide the rats into a control group (standard diet) and a high-fat diet (HFD) group.
-
Feed the respective diets for a period of 4-8 weeks to induce hyperlipidemia.
-
-
Drug Treatment:
-
Divide the HFD group into a vehicle-treated group and fenofibrate-treated groups (various doses).
-
Administer fenofibrate or vehicle orally once daily for a specified duration (e.g., 4 weeks).
-
-
Sample Collection:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via cardiac puncture under anesthesia.
-
-
Lipid Analysis:
-
Separate serum by centrifugation.
-
Measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C using enzymatic kits.[7]
-
-
Experimental Protocol: Enzymatic Measurement of Serum Triglycerides
-
Principle: Triglycerides are hydrolyzed by lipase to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[8]
-
Procedure (using a commercial kit):
-
Add a small volume (e.g., 5 µL) of serum sample or standard to a microplate well.
-
Add the reconstituted enzyme reagent mix to the wells.
-
Incubate at 37°C for 5-10 minutes.
-
Measure the absorbance at the specified wavelength (e.g., 520 nm) using a microplate reader.
-
Calculate the triglyceride concentration based on a standard curve.[9]
-
Experimental Protocol: Enzymatic Measurement of Serum Cholesterol
-
Principle: Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol. The total free cholesterol is then oxidized by cholesterol oxidase, producing hydrogen peroxide. The hydrogen peroxide is quantified in a peroxidase-catalyzed reaction with a chromogenic substrate.[10]
-
Procedure (using a commercial kit):
-
Pipette the serum sample into a cuvette.
-
Add the working reagent containing cholesterol esterase, cholesterol oxidase, peroxidase, and a chromogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 5-10 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 500 nm).
-
Calculate the cholesterol concentration by comparing the absorbance to that of a known standard.
-
Experimental Workflow Diagram
Caption: Workflow for a preclinical in vivo study of fenofibrate.
Clinical Efficacy: Landmark Trials
The clinical development of fenofibrate has been supported by numerous large-scale clinical trials that have established its efficacy in improving lipid profiles and, in certain patient populations, reducing cardiovascular risk.
The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study
The FIELD study was a randomized, placebo-controlled trial that investigated the effects of fenofibrate in 9,795 patients with type 2 diabetes.[7]
Table 1: Lipid Profile Changes in the FIELD Study
| Lipid Parameter | Placebo Group (Change from Baseline) | Fenofibrate Group (Change from Baseline) |
| Total Cholesterol | - | -10% |
| LDL Cholesterol | - | -10% |
| HDL Cholesterol | - | +6.5% |
| Triglycerides | - | -26% |
| Apolipoprotein B | - | -14% |
| Total-to-HDL Ratio | - | -15% |
| Data represents short-term effects after a 6-week active run-in period.[11] |
The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial
The ACCORD-Lipid trial evaluated the effect of adding fenofibrate to statin therapy in 5,518 patients with type 2 diabetes who were at high risk for cardiovascular disease.[1]
Table 2: Lipid Profile Changes in the ACCORD-Lipid Trial
| Lipid Parameter | Placebo + Simvastatin (Change from Baseline) | Fenofibrate + Simvastatin (Change from Baseline) |
| LDL Cholesterol | 101 to 80 mg/dL | 100 to 81 mg/dL |
| HDL Cholesterol | 38 to 40.5 mg/dL | 38 to 41.2 mg/dL |
| Triglycerides | 186 to 170 mg/dL | 189 to 147 mg/dL |
| Data represents changes from baseline to one year.[1] |
While the ACCORD-Lipid trial did not show a significant benefit of fenofibrate on the primary cardiovascular outcome in the overall population, a pre-specified subgroup analysis suggested a potential benefit in patients with high triglycerides and low HDL cholesterol.[12]
Conclusion
The historical development of fenofibrate exemplifies a rational approach to drug design, building upon the structure of earlier compounds to enhance therapeutic activity and improve safety. Its mechanism of action, centered on the activation of the nuclear receptor PPARα, has been extensively characterized through a combination of in vitro and in vivo studies. Large-scale clinical trials have confirmed its robust effects on the lipid profile, particularly in lowering triglycerides and raising HDL cholesterol. While its role in cardiovascular risk reduction continues to be refined, fenofibrate remains an important therapeutic option in the armamentarium against dyslipidemia, especially in patients with atherogenic dyslipidemia. This guide provides a technical foundation for understanding the journey of fenofibrate from its chemical synthesis to its clinical application, offering valuable insights for researchers and drug development professionals in the field of cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Cholesterol oxidase-based determination, by continuous-flow analysis, of total and free cholesterol in serum. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of serum triglycerides by an accurate enzymatic method not affected by free glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. medium.com [medium.com]
The Fenofibrate Effect: A Deep Dive into the Molecular Pathways Governing Cardiometabolic Health
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenofibrate (B1672516), a fibric acid derivative, has long been a cornerstone in the management of dyslipidemia, primarily targeting hypertriglyceridemia and low high-density lipoprotein (HDL) cholesterol. Its clinical efficacy, however, extends beyond simple lipid lowering, influencing a complex network of molecular pathways that contribute to improved cardiometabolic health. This technical guide provides a comprehensive exploration of the molecular mechanisms of fenofibrate, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the subsequent downstream effects on lipid metabolism, inflammation, and endothelial function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of fenofibrate's molecular pharmacology to inform future research and therapeutic development.
The Central Mechanism: PPARα Activation
The primary molecular target of fenofibrate's active metabolite, fenofibric acid, is the nuclear receptor PPARα.[1] Activation of PPARα is the central event that orchestrates the diverse effects of fenofibrate on cardiometabolic health.
The PPARα Signaling Cascade
Upon binding to fenofibric acid, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a vast array of genes involved in lipid and glucose metabolism, as well as inflammation.
References
Methodological & Application
Application Notes and Protocols for In Vivo Fenofibrate Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of fenofibrate (B1672516) in rodent models. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, is widely used in preclinical research to investigate its effects on lipid metabolism, inflammation, and related signaling pathways.
I. Quantitative Data Summary
The following tables summarize the quantitative effects of fenofibrate administration in various in vivo rodent models as reported in the scientific literature.
Table 1: Effects of Fenofibrate on Plasma Lipid Profile in Rodents
| Species/Strain | Fenofibrate Dose | Treatment Duration | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in Free Fatty Acids (FFA) | Reference |
| Sprague-Dawley Rat | 300 mg/kg/day | 5 weeks | ↓ 35.2% | No significant change | ↓ 28.6% | [1][2] |
| Wistar Rat | 100 mg/kg/day | 9 days | ↓ | ↓ | Not Reported | [3] |
| C57BL/6 Mouse | Not specified | 5 days | Not Reported | ↓ | Not Reported | [4] |
| ob/ob Mouse | 20 mg/kg/day | 13 weeks | Not Reported | ↓ 21.0% | Not Reported | [5] |
| Male Wistar Rats | 50 mg/kg (low dose) | 10 days | ↓ | ↓ | Not Reported | [6] |
| Male Wistar Rats | 300 mg/kg (high dose) | 10 days | ↓ | ↓ | Not Reported | [6] |
Table 2: Effects of Fenofibrate on Gene and Protein Expression in Rodents
| Species/Strain | Fenofibrate Dose | Tissue | Target Gene/Protein | Change in Expression | Reference |
| C57BL/6 Mouse | Not specified | Small Intestine | NPC1L1 mRNA & protein | ↓ 38-66% | [7] |
| Balb/c Mouse | 100 mg/kg | Liver | PPARα, PPARβ/δ, PPARγ mRNA | ↑ | [8] |
| Balb/c Mouse | 100 mg/kg | Liver | TNF-α, IL-1β, IL-6 | ↓ | [8] |
| ob/ob Mouse | 20 mg/kg/day | Liver | PPARα protein | ↑ 46.3% | [5] |
| ob/ob Mouse | 20 mg/kg/day | Liver | PPARγ protein | ↑ ~2.1-fold | [5] |
| ob/ob Mouse | 20 mg/kg/day | Liver | SREBP-1c protein | ↑ ~0.9-fold | [5] |
| Diabetic Rat | 30 mg/kg/day & 100 mg/kg/day | Retina | NF-κB, MCP-1, Fractalkine, ICAM-1 | ↓ (dose-dependent) | [9][10] |
II. Experimental Protocols
A. Fenofibrate Formulation and Administration Protocol
This protocol details the preparation and oral administration of fenofibrate to rodents. Oral gavage is a common and effective method for ensuring accurate dosing.
Materials:
-
Fenofibrate powder
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose, olive oil)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Animal gavage needles (appropriate size for the rodent)
-
Syringes
Procedure:
-
Formulation Preparation:
-
For a suspension, weigh the required amount of fenofibrate powder.
-
In a mortar, add a small amount of the vehicle to the powder and triturate to create a smooth paste. This prevents clumping.[11]
-
Gradually add the remaining vehicle while continuously mixing.[11]
-
Transfer the mixture to a beaker and use a magnetic stirrer to ensure a homogenous suspension.[11] Maintain stirring during the dosing procedure.
-
-
Animal Handling and Gavage:
-
Gently restrain the rodent.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the prepared fenofibrate suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid from the nose, which could indicate improper administration.[11]
-
B. Tissue Collection and Processing Protocol
This protocol outlines the collection and processing of tissues for subsequent molecular and biochemical analyses.
Materials:
-
Anesthesia (e.g., isoflurane, urethane)
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials or tubes for sample storage
-
Liquid nitrogen or dry ice
-
Centrifuge
Procedure:
-
Animal Euthanasia and Perfusion:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a cardiac puncture to collect blood into EDTA-containing tubes.[12]
-
Centrifuge the blood to separate plasma, which can be stored at -80°C for lipid analysis.
-
To remove blood from tissues, you can perform a transcardial perfusion with ice-cold PBS.
-
-
Tissue Dissection:
-
Sample Processing and Storage:
-
For RNA and protein analysis, immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.
-
For histological analysis, fix the tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
C. Gene Expression Analysis Protocol (qRT-PCR)
This protocol provides a general workflow for analyzing changes in gene expression in tissues from fenofibrate-treated rodents.[14]
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Homogenize the frozen tissue samples.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.[14]
-
Assess RNA quality and quantity using spectrophotometry.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.[14]
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers for your target genes and a housekeeping gene (for normalization).
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Normalize the expression of the target genes to the expression of the housekeeping gene.[14]
-
Calculate the fold change in gene expression between the fenofibrate-treated and control groups.
-
III. Signaling Pathways and Experimental Workflow Diagrams
Caption: Fenofibrate's mechanism of action via PPARα activation.
Caption: General experimental workflow for in vivo rodent studies with fenofibrate.
References
- 1. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fenofibrate on lipid metabolism in adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate, A Peroxisome Proliferator-Activated Receptor α Agonist, Alters Triglyceride Metabolism In Enterocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate reduces intestinal cholesterol absorption via PPARalpha-dependent modulation of NPC1L1 expression in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Fenofibrate on the Expression of Inflammatory Mediators in a Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of chronic treatment with statins and fenofibrate on rat skeletal muscle: a biochemical, histological and electrophysiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Assays for Testing Fenofibrate Efficacy on Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate (B1672516), a fibric acid derivative, is a widely prescribed lipid-lowering drug. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[1][2] Beyond its effects on lipids, emerging evidence suggests that fenofibrate exhibits pleiotropic effects, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[3][4] In vitro cell-based assays are crucial for elucidating the molecular mechanisms underlying these effects and for screening novel therapeutic applications.
These application notes provide detailed protocols for a panel of in vitro assays to assess the efficacy of fenofibrate in various cell culture models. The assays described herein are designed to evaluate the effects of fenofibrate on cell viability, apoptosis, gene expression, and lipid accumulation.
Mechanism of Action: PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[1] Fenofibric acid binds to and activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5][6] This binding event modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride catabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]
Caption: Fenofibrate's PPARα signaling pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of fenofibrate on the viability and proliferation of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.
Workflow:
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. Fenofibrate in cancer: mechanisms involved in... | F1000Research [f1000research.com]
- 4. Fenofibrate inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Fenofibrate in Diabetic Retinopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of fenofibrate (B1672516) in the study and treatment of diabetic retinopathy (DR). It includes summaries of key clinical trial data, detailed molecular mechanisms, and standardized protocols for preclinical and clinical research.
Introduction
Diabetic retinopathy is a leading cause of vision loss in working-age adults and a common microvascular complication of diabetes.[1] Its pathogenesis involves multiple pathways, including chronic inflammation, oxidative stress, and angiogenesis, exacerbated by chronic hyperglycemia.[2][3] Fenofibrate, a fibric acid derivative and a peroxisome proliferator-activated receptor alpha (PPARα) agonist, has emerged as a significant therapeutic agent.[4] Initially used for dyslipidemia, large-scale clinical trials have demonstrated its efficacy in slowing the progression of DR, independent of its lipid-lowering effects.[1][5][6] These findings have established fenofibrate as a key area of research and a potential standard of care for managing DR.[7]
Mechanism of Action
Fenofibrate's therapeutic effects on diabetic retinopathy are multifaceted, involving a primary PPARα-dependent pathway and several secondary, pleiotropic effects that are not directly related to systemic lipid modification.[1][8][9]
Primary PPARα-Dependent Signaling
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[9][10] Fenofibric acid acts as a potent agonist for PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism, inflammation, and angiogenesis.[1][4][10] The activation of PPARα in retinal cells is central to fenofibrate's protective effects.[11]
Caption: Classical fenofibrate signaling pathway via PPARα activation.[8][10]
Pleiotropic (Non-Lipid Mediated) Effects
Beyond lipid regulation, fenofibrate exerts several protective effects on the retina that collectively inhibit the progression of DR.
-
Anti-Inflammatory: Fenofibrate significantly reduces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and vascular endothelial growth factor (VEGF).[8][12] It also downregulates adhesion molecules like ICAM-1, thereby reducing leukostasis (the adhesion of leukocytes to retinal capillaries), a key event in DR pathogenesis.[13][14]
-
Anti-Angiogenic: By downregulating VEGF and inhibiting Wnt signaling, fenofibrate suppresses retinal neovascularization, a hallmark of the advanced, proliferative stage of DR.[5][8][14]
-
Antioxidant: Evidence suggests that fenofibrate combats oxidative stress by upregulating antioxidant enzymes, which protects retinal cells from damage caused by reactive oxygen species generated in the diabetic milieu.[2][5][8]
-
Anti-Apoptotic: Fenofibrate has been shown to protect retinal endothelial and pigment epithelial cells from apoptosis (programmed cell death) induced by high glucose conditions, thus preserving the integrity of the retinal structure.[5][8]
Caption: Pleiotropic mechanisms of fenofibrate in diabetic retinopathy.
Key Clinical Trial Data
Two landmark cardiovascular outcome trials, the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study and the Action to Control Cardiovascular Risk in Diabetes (ACCORD)-Eye study, provided the initial, robust evidence for fenofibrate's benefits in DR.[5][6] The more recent LENS trial was the first dedicated study to confirm these findings.[15]
Table 1: Summary of Major Clinical Trials on Fenofibrate for Diabetic Retinopathy
| Trial | Participants (n) | Intervention | Duration | Key Findings on Retinopathy | Citations |
|---|---|---|---|---|---|
| FIELD | 9,795 (T2D) | 200 mg/day fenofibrate vs. placebo | 5 years | 31% reduction in first laser treatment for maculopathy. 79% reduction in 2-step DR progression in patients with pre-existing DR. | [4][6][8] |
| ACCORD-Eye | 2,856 (T2D) | 160 mg/day fenofibrate + simvastatin (B1681759) vs. placebo + simvastatin | 4 years | 40% reduction in the odds of DR progression (≥3 steps on ETDRS scale). | [1][6][8] |
| LENS | 1,151 (T1D & T2D) | 145 mg/day fenofibrate vs. placebo | 4 years | 27% reduction in progression to referable DR or maculopathy. 50% lower risk of developing macular edema. |[7][15][16] |
Table 2: Effect of Fenofibrate on Lipid Profiles (ACCORD Study)
| Lipid Parameter | Fenofibrate + Simvastatin Group | Placebo + Simvastatin Group | Significance | Citations |
|---|---|---|---|---|
| HDL Cholesterol | Increase | No significant change | p < 0.001 | [6] |
| Triglycerides | Decrease | No significant change | p < 0.001 | [6] |
| Note: The benefit of fenofibrate on DR progression was observed to be independent of these lipid changes. | | | |[1] |
Preclinical Evidence
Animal studies have been instrumental in elucidating the mechanisms behind fenofibrate's clinical benefits.
-
In streptozotocin-induced diabetic rats and Akita mice (models of Type 1 diabetes), both oral and intravitreal fenofibrate reduced retinal vascular leakage, leukostasis, and inflammation.[5][14] The effects were shown to be PPARα-dependent.[5]
-
In high-fat diet-fed mice, fenofibrate treatment lowered the expression of key inflammatory mediators in the retina.[13]
Table 3: Effect of Fenofibrate on Inflammatory Markers in Preclinical and Clinical Studies
| Marker | Model/Study Population | Effect of Fenofibrate | Citations |
|---|---|---|---|
| VEGF | Diabetic Retinopathy Patients | Significant Decrease | [12] |
| TNF-α | Diabetic Retinopathy Patients | Significant Decrease | [12] |
| IL-1β | Diabetic Retinopathy Patients | Significant Decrease | [12] |
| ICAM-1 | Hyperglycemic Mice | Down-regulation | [13] |
| MCP-1 | Hyperglycemic Mice | Down-regulation |[13] |
Experimental Protocols
The following sections outline generalized protocols for studying the effects of fenofibrate on diabetic retinopathy, based on methodologies reported in the literature.
Protocol for Clinical Evaluation in Patients
This protocol is a composite based on the design of the FIELD, ACCORD-Eye, and LENS trials.[8][15][16]
Caption: Generalized workflow for a randomized clinical trial of fenofibrate.
-
Patient Selection: Enroll patients with Type 1 or Type 2 diabetes with existing non-proliferative diabetic retinopathy (NPDR).[4][15] Exclude patients with advanced DR requiring immediate intervention.
-
Baseline Assessment: Conduct comprehensive ophthalmic examinations, including best-corrected visual acuity (BCVA), stereoscopic seven-field fundus photography, and optical coherence tomography (OCT). Grade retinopathy severity using the Early Treatment Diabetic Retinopathy Study (ETDRS) scale.[8] Collect baseline blood samples for HbA1c, lipid profile, and renal function (e.g., eGFR).[17]
-
Randomization: Randomly assign participants in a double-blind manner to receive either oral fenofibrate (e.g., 145-200 mg daily) or a matching placebo.[15][18]
-
Follow-up: Monitor patients annually for a predefined period (e.g., 4-5 years).[6][8] Repeat all baseline assessments at each visit. Monitor for adverse events, particularly renal function (creatinine levels) and liver transaminases.[4]
-
Primary Outcome: The primary endpoint is typically a composite measure of DR progression, such as a 2- or 3-step worsening on the ETDRS severity scale, the development of proliferative DR, or the need for retinal laser photocoagulation or intravitreal injections.[8][9]
Protocol for Preclinical Assessment in Animal Models
This protocol is based on methods used in rodent models of DR.[5][14]
-
Induction of Diabetes: Induce diabetes in rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) via intraperitoneal injection of streptozotocin (B1681764) (STZ) or use genetic models like the Akita mouse.[5][14]
-
Treatment Administration: After confirmation of hyperglycemia, begin treatment with fenofibrate administered via oral gavage (e.g., 30-50 mg/kg/day) or intravitreal injection to test local effects.[13][14] Maintain a control group of diabetic animals receiving vehicle only.
-
In Vivo Retinal Assessment: After a period of treatment (e.g., 10-12 weeks), assess retinal vascular permeability using the Evans blue dye leakage assay. Evaluate leukostasis by in vivo imaging after perfusion with a fluorescent leukocyte stain (e.g., acridine (B1665455) orange).
-
Ex Vivo Molecular Analysis: Euthanize animals and enucleate eyes.
-
qRT-PCR/Western Blot: Isolate retinal tissue to quantify mRNA and protein expression levels of key inflammatory and angiogenic markers (VEGF, TNF-α, ICAM-1).[13]
-
Immunohistochemistry: Prepare retinal flat mounts or cross-sections to visualize and quantify leukostasis, pericyte loss, and the expression of specific proteins in situ.[13]
-
Protocol for In Vitro Mechanistic Studies
-
Cell Culture: Culture relevant retinal cells, such as human retinal microvascular endothelial cells (HRMECs) or retinal pigment epithelial (RPE) cells.
-
Experimental Conditions: Expose cells to high-glucose media (e.g., 25-30 mM D-glucose) to simulate diabetic conditions. Treat cells with varying concentrations of fenofibric acid.
-
Assays:
-
Apoptosis Assay: Use TUNEL staining or caspase-3 activity assays to measure apoptosis.
-
Cell Migration/Proliferation Assays: Perform scratch wound assays or BrdU incorporation assays to assess endothelial cell migration and proliferation in response to growth factors like VEGF, with and without fenofibric acid.[8]
-
Gene Expression Analysis: Use qRT-PCR to measure changes in the expression of genes related to inflammation, angiogenesis, and oxidative stress.[13]
-
Application Notes for Researchers
-
Patient Population: The strongest evidence for fenofibrate's efficacy is in patients with existing mild-to-moderate non-proliferative diabetic retinopathy.[8][19] Initiating treatment at this stage may yield the greatest protective benefit.[2]
-
Dosage: Doses used in successful clinical trials range from 145 mg to 200 mg of micronized fenofibrate daily.[4][6][15] Dose adjustments may be necessary for patients with impaired renal function.[15][17]
-
Endpoints for Studies: Future studies should continue to use standardized, objective endpoints such as progression on the ETDRS scale. Functional outcomes (e.g., visual acuity, contrast sensitivity) and patient-reported outcomes should also be included.[20]
-
Beyond Lipids: Research should focus on the non-lipid-mediated effects of fenofibrate. Investigating novel biomarkers related to inflammation, oxidative stress, and apoptosis in response to fenofibrate treatment could provide new insights into its mechanism and identify patients most likely to respond.[21]
-
Combination Therapy: Fenofibrate's mechanism is distinct from that of anti-VEGF agents. Research into its role as an adjunct therapy to standard care (laser photocoagulation, anti-VEGF injections) is a logical next step.
Conclusion
Fenofibrate is the first oral medication proven to specifically slow the progression of diabetic retinopathy.[3] Its well-documented efficacy in large-scale clinical trials, combined with a multifaceted mechanism of action targeting inflammation, angiogenesis, and oxidative stress, makes it a critical tool in the management of DR.[8][9] For researchers and drug developers, fenofibrate serves as both a valuable therapeutic agent and a pharmacological tool to further unravel the complex pathophysiology of diabetic microvascular disease. Ongoing trials will continue to refine its place in clinical practice and may expand its application in preventing vision loss from diabetes.[22]
References
- 1. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Fenofibrate | Fenofibrate and Diabetic Retinopathy | springermedicine.com [springermedicine.com]
- 4. RACGP - The use of fenofibrate in the management of patients with diabetic retinopathy: an evidence-based review [racgp.org.au]
- 5. An Update on the Molecular Actions of Fenofibrate and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medical management of diabetic retinopathy: fenofibrate and ACCORD Eye studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ox.ac.uk [ox.ac.uk]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Fenofibrate and diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Moran CORE | Fenofibrate; Effect on Diabetic Retinopathy, its Target and Mechanism of Action [morancore.utah.edu]
- 12. Effects of fenofibrate on inflammatory cytokines in diabetic retinopathy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Trial: Fenofibrate Slows Diabetic Retinopathy Progression [medscape.com]
- 16. Effect of Fenofibrate on Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. More Evidence That Fenofibrate Slows Diabetic Eye Disease | MedPage Today [medpagetoday.com]
- 20. Efficacy of fenofibrate for diabetic retinopathy: A systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. pure.qub.ac.uk [pure.qub.ac.uk]
Application Notes and Protocols for Studying the Effects of Fenofibrate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the effects of fenofibrate (B1672516) on gene expression. Fenofibrate, a member of the fibrate class of drugs, is primarily used to treat hyperlipidemia. Its mechanism of action is centered on the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[1][2][3] This document outlines the core signaling pathways, provides detailed protocols for key experiments, and summarizes the quantitative effects of fenofibrate on gene expression.
Core Mechanism of Action: The PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly converted in the body to its active metabolite, fenofibric acid.[3] Fenofibric acid acts as an agonist for PPARα. Upon activation by fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3] This binding initiates the transcription of a host of genes involved in fatty acid uptake and oxidation, lipoprotein metabolism, and inflammation, ultimately leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[2][3]
Beyond its well-established role in lipid metabolism, fenofibrate has also been shown to have anti-inflammatory effects.[2][5] This is, in part, due to the ability of the activated PPARα to interfere with the activity of other transcription factors, such as NF-κB, which are key regulators of inflammatory gene expression.[6]
Caption: PPARα Signaling Pathway Activated by Fenofibrate.
Quantitative Effects on Gene Expression
Fenofibrate treatment leads to significant changes in the expression of a wide range of genes, primarily those involved in lipid metabolism. The following tables summarize the observed changes in gene expression from various in vitro and in vivo studies.
Table 1: Effect of Fenofibrate on Gene Expression in Human Cells
| Gene | Cell Type | Treatment Conditions | Fold Change | Reference |
| PPARα | Peripheral Blood Mononuclear Cells (PBMCs) | Fenofibrate (in vivo) | Increased | [1] |
| RXRα | Peripheral Blood Mononuclear Cells (PBMCs) | Fenofibrate (in vivo) | Increased | [1] |
| CPT1a | HepG2 | PPARα agonist | Increased | [7] |
| ACOX | HepG2 | PPARα agonist | Increased | [7] |
| ApoA5 | HepG2 | PPARα agonist | Increased | [7] |
| MTP | HepG2 | PPARα agonist | Decreased | [7] |
| cAspAT | HepG2 | Fenofibrate | Increased (1.4x) | [8] |
| AlaAT | HepG2 | Fenofibrate | Increased (2.0x) | [8] |
Table 2: Effect of Fenofibrate on Gene Expression in Animal Models
| Gene | Animal Model | Tissue | Fold Change | Reference |
| Lipoprotein Lipase (LPL) | Hamster | Liver | Stimulated | [9] |
| Acyl-CoA Oxidase | Hamster | Liver | Stimulated | [9] |
| Fatty Acid Synthase | Hamster | Liver | Suppressed | [9] |
| Acetyl-CoA Carboxylase | Hamster | Liver | Suppressed | [9] |
| Apolipoprotein C-III | Hamster | Liver | Suppressed | [9] |
| HMG CoA Synthase | Hamster | Liver | Decreased | [9] |
| HMG CoA Reductase | Hamster | Liver | Decreased | [9] |
| SREBP-2 | Hamster | Liver | Suppressed (2-fold) | [9] |
| Elovl6 | Rat | Liver | Upregulated (dose-dependent) | [10] |
| Elovl7 | Rat | Liver | Upregulated (dose-dependent) | [10] |
| Pex7 | Rat | Kidney | Downregulated | [10] |
| Pex11g | Rat | Kidney | Downregulated | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of fenofibrate on gene expression.
Caption: General Experimental Workflow.
Protocol 1: In Vitro Treatment of Hepatocellular Carcinoma (HepG2) Cells with Fenofibrate
This protocol describes the treatment of a human liver cell line to investigate the direct effects of fenofibrate on gene expression.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Fenofibrate (or its active metabolite, fenofibric acid)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Fenofibrate Preparation: Prepare a stock solution of fenofibrate or fenofibric acid in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A vehicle control containing the same concentration of DMSO should also be prepared.
-
Treatment: Once the cells reach the desired confluency, replace the old medium with the medium containing different concentrations of fenofibrate or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours).
-
Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and then harvest them for RNA extraction.
Protocol 2: RNA Extraction using TRIzol Reagent
This protocol outlines a common method for isolating total RNA from cultured cells or tissues.[11][12]
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Homogenization: For cultured cells, add 1 mL of TRIzol reagent directly to the culture dish after removing the medium. For tissues, homogenize the tissue sample in 1 mL of TRIzol reagent.
-
Phase Separation: Transfer the homogenate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropyl alcohol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol wash and air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for the quantification of the expression of specific genes of interest.
Materials:
-
Extracted total RNA
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific forward and reverse primers
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. Also, set up reactions for a housekeeping gene (e.g., GAPDH, β-actin) to be used for normalization.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the target gene's Ct value to the housekeeping gene's Ct value and comparing the treated samples to the control samples.
Protocol 4: RNA Sequencing (RNA-Seq)
For a global, unbiased analysis of the entire transcriptome, RNA-Seq is the preferred method.
Materials:
-
High-quality total RNA
-
RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit from Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the isolated mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library via PCR to enrich for fragments that have adapters on both ends.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis: The sequencing data is then processed through a bioinformatics pipeline which includes quality control of raw reads, alignment to a reference genome, quantification of gene expression levels, and differential gene expression analysis between fenofibrate-treated and control samples.
Conclusion
The protocols and data presented here provide a solid foundation for researchers investigating the molecular effects of fenofibrate. By activating PPARα, fenofibrate orchestrates a complex transcriptional response that ultimately leads to its lipid-lowering and anti-inflammatory effects. The detailed methodologies provided will enable consistent and reproducible studies into the nuanced effects of this widely used therapeutic agent on gene expression.
References
- 1. Molecular effect of fenofibrate on PBMC gene transcription related to lipid metabolism in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
Application Notes and Protocols: Preparation of Fenofibrate Solid Dispersion for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516), a Biopharmaceutics Classification System (BCS) Class II drug, is a widely prescribed lipid-lowering agent. Its therapeutic efficacy is often hampered by its poor aqueous solubility, which leads to low and variable oral bioavailability.[1] Solid dispersion technology is a successful strategy to enhance the dissolution rate and, consequently, the bioavailability of poorly soluble drugs like fenofibrate.[2][3][4] This technique involves dispersing the drug in an inert carrier matrix at the solid state, which can lead to reduced particle size, increased surface area, and conversion of the drug from a crystalline to a more soluble amorphous form.[5][6]
These application notes provide detailed protocols for the preparation of fenofibrate solid dispersions using various techniques and summarize the quantitative data from several studies to demonstrate the significant improvement in its bioavailability.
Mechanism of Bioavailability Enhancement
The primary mechanism by which solid dispersions enhance the bioavailability of fenofibrate is by improving its dissolution rate. This is achieved through several factors:
-
Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix significantly reduces its particle size, thereby increasing the surface area available for dissolution.
-
Amorphous State Conversion: The crystalline form of a drug is less soluble than its amorphous counterpart. Solid dispersion techniques can convert crystalline fenofibrate into a higher-energy amorphous state, which has enhanced solubility.[5]
-
Improved Wettability: Hydrophilic carriers used in solid dispersions can improve the wettability of the hydrophobic fenofibrate particles, facilitating their dissolution in the aqueous environment of the gastrointestinal tract.
-
Supersaturation: Formulations can generate a temporary supersaturated state of the drug in the gastrointestinal fluid, which increases the driving force for absorption.[2]
Experimental Protocols
Solvent Evaporation Method
The solvent evaporation method is a widely used technique for preparing solid dispersions. It involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent.[2][7]
Materials:
-
Fenofibrate
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC) E15, Poloxamer 407, Eudragit® RSPO)[2][8][9]
-
Mortar and pestle
-
Water bath or rotary evaporator
-
Vacuum oven or desiccator
Protocol:
-
Accurately weigh the required amounts of fenofibrate and the chosen polymer carrier.
-
Dissolve both the drug and the polymer in a suitable common solvent in a beaker with continuous stirring until a clear solution is obtained.[2]
-
Evaporate the solvent using a water bath set at 40-50°C or a rotary evaporator.[2][9]
-
Dry the resulting solid mass completely in a vacuum oven or desiccator to remove any residual solvent.[2]
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.[2]
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Diagram: Experimental Workflow for Solvent Evaporation Method
Caption: Workflow for the solvent evaporation method.
Hot-Melt Extrusion Method
Hot-melt extrusion (HME) is a solvent-free method that involves pumping polymeric materials with active pharmaceutical ingredients at elevated temperatures through a die.
Materials:
-
Fenofibrate
-
Polymer carrier (e.g., Eudragit E100, Polyvinylpyrrolidone-vinyl acetate (B1210297) copolymer (PVP-VA))[10]
-
Hot-melt extruder
Protocol:
-
Pre-mix fenofibrate and the polymer carrier in the desired ratio.
-
Feed the physical mixture into the hot-melt extruder.
-
Set the appropriate processing parameters, including temperature profile, screw speed, and feed rate.
-
The molten mixture is extruded through a die.
-
The extrudate is then cooled and pelletized or milled to the desired particle size.
-
The resulting solid dispersion is collected and stored in a desiccator.
Diagram: Logical Relationship in Hot-Melt Extrusion
Caption: Process flow of the hot-melt extrusion method.
Kneading Method
The kneading method involves wetting the physical mixture of the drug and carrier with a small amount of a solvent to form a paste, which is then dried.
Materials:
-
Fenofibrate
-
Carrier (e.g., β-Cyclodextrin)[11]
-
Solvent (e.g., Water-ethanol mixture)
-
Mortar and pestle
-
Oven
Protocol:
-
Prepare a physical mixture of fenofibrate and the carrier by triturating them in a mortar.
-
Add a small amount of the solvent to the mixture and knead thoroughly for a specified time to form a thick paste.
-
Dry the paste in an oven at a controlled temperature.
-
The dried mass is then pulverized and sieved.
-
Store the prepared solid dispersion in a desiccator.
Data Presentation
The following tables summarize the quantitative data from various studies, highlighting the improved dissolution and bioavailability of fenofibrate solid dispersions compared to the pure drug.
Table 1: In Vitro Dissolution Enhancement of Fenofibrate Solid Dispersions
| Formulation Code | Drug:Carrier(s) Ratio (w/w/w) | Carrier(s) | Preparation Method | Dissolution (%) after 60 min | Reference |
| Pure Fenofibrate | - | - | - | 12.3 (after 12h) | [8] |
| FNSD2 | 1:1:4 | Poloxamer 407:Eudragit® RSPO | Solvent Evaporation | ~60 (after 12h) | [8] |
| F8 | - | PVP K30 and HPMC E15 | Solvent Evaporation | 97.87 (after 45 min) | [2] |
| Eudragit E100 SD | 1:4 | Eudragit E100 | Hot-Melt Extrusion | 73.6 (in 0.1M HCl), 87.3 (in water) | [10] |
| PVP-VA SD | 1:2 | PVP-VA | Hot-Melt Extrusion | 60 (in 0.1M HCl), 65 (in water) | [10] |
| SF3 | 1:1.5 | HP-β-Cyclodextrin | Solvent Evaporation | 98.56 (after 90 min) | [12] |
| FSD 3 | - | HPMCAS | Common Solvent Technique | 97.2 | [13] |
| SDF-7 | 1:5:6 | PEG-4000:Carplex-80 | Solvent Evaporation | Maximized by 2.5-fold vs. pure FF | [5] |
Table 2: In Vivo Bioavailability Enhancement of Fenofibrate Solid Dispersions
| Formulation | Animal Model | Relative Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| Eudragit E100 1:4 SD | Beagle Dogs | 177.1 (vs. Lipanthyl®) | - | [10] |
| FNSD2 | Rats | - | 22-fold (vs. pure drug) | [8] |
| PVP VA64 SD | Beagle Dogs | - | 2.45-fold (vs. Lipanthyl®) | [14] |
| FN-SD3 (PEG 4000) | Wistar Rats | - | 2.5-fold (vs. FN suspension) | [15] |
| FN-SD6 (PEG 6000) | Wistar Rats | - | 3.1-fold (vs. FN suspension) | [15] |
Characterization of Solid Dispersions
To understand the physicochemical properties and the reasons for enhanced dissolution, the prepared solid dispersions should be characterized using the following techniques:
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the solid dispersion.[7][16]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug in the formulation.[5][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the carrier.[5]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.[5]
-
In Vitro Dissolution Studies: To evaluate the drug release profile from the solid dispersion compared to the pure drug.[2][7]
Conclusion
The preparation of fenofibrate solid dispersions using methods like solvent evaporation and hot-melt extrusion with suitable polymeric carriers significantly enhances its dissolution rate and oral bioavailability.[2][10] The data presented demonstrates that this approach can lead to a substantial improvement in the therapeutic efficacy of fenofibrate. The detailed protocols provided in these application notes offer a practical guide for researchers and scientists in the development of robust solid dispersion formulations for poorly water-soluble drugs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. ijisrt.com [ijisrt.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Formulation and Characterization of Fenofibrate Loaded Solid Dispersion with Enhanced Dissolution Profile [scirp.org]
- 6. ijpsm.com [ijpsm.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of fenofibrate solid dispersion prepared by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Fenofibrate Solid Dispersion Processed by Hot-Melt Extrusion: Elevated Bioavailability and Its Cell Transport Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fenofibrate Solid Dispersion for Improving Oral Bioavailability: Preparation, and Characterization and in vivo Evaluation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dissolution Testing of Fenofibrate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenofibrate (B1672516) is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] For such drugs, the in vitro dissolution rate is often the rate-limiting step for oral absorption and can significantly impact in vivo bioavailability.[1][4] Consequently, various formulation strategies are employed to enhance the dissolution of fenofibrate, including micronization, nanoparticle formation, solid dispersions, and lipid-based systems.[5][6] In vitro dissolution testing is a critical tool for characterizing these different formulations, ensuring product quality and performance, and in some cases, predicting in vivo behavior.[1][7] This document provides detailed application notes and protocols for the in vitro dissolution testing of various fenofibrate formulations.
Data Presentation: Comparative Dissolution of Fenofibrate Formulations
The following tables summarize quantitative data from various studies on the in vitro dissolution of different fenofibrate formulations. These tables are designed for easy comparison of dissolution profiles under different experimental conditions.
Table 1: Dissolution of Fenofibrate Solid Dispersions vs. Pure Drug
| Formulation | Dissolution Medium | Time (min) | % Drug Released | Reference |
| Pure Fenofibrate | 0.1N HCl | 90 | < 20% | [8] |
| Solid Dispersion (Fenofibrate:HP-β-Cyclodextrin 1:1.5, Solvent Evaporation) | 0.1N HCl | 90 | 98.56% | [8] |
| Pure Fenofibrate | Water with 2% Tween 80 | 720 (12h) | ~12% | [9] |
| Solid Dispersion (FNSD2 - Fenofibrate:Poloxamer 407:Eudragit® RSPO 1:1:4) | Water with 2% Tween 80 | 720 (12h) | ~66% | [9] |
| Raw Fenofibrate | Not Specified | 60 | 19.5% ± 3.7% | [10] |
| Solid Dispersion (Supercritical Anti-Solvent Process) | Not Specified | 60 | 95.1% ± 2.5% | [10] |
| Solid Dispersion (Conventional Solvent Evaporation) | Not Specified | 60 | 93.7% ± 4.1% | [10] |
Table 2: Dissolution of Lipid-Based and Nanoparticle Fenofibrate Formulations
| Formulation | Dissolution Medium | Time (min) | % Drug Released | Reference |
| Unformulated Fenofibrate | FaSSIF-V2(PO4) | Not Specified | < 2% | [7] |
| SMEDDS Capsule (Myritol 318/TPGS/Tween 80) | FaSSIF-V2(PO4) | Not Specified | > 80% | [7] |
| Micronized Fenofibrate (Lipanthyl®) | Not Specified | 60 | > 80% | [5] |
| Crude Fenofibrate | Not Specified | 60 | < 10% | [5] |
Table 3: Standard USP Dissolution Test Conditions for Fenofibrate Formulations
| Formulation Type | Apparatus | Speed (rpm) | Dissolution Medium | Volume (mL) | Time (min) | Acceptance Criteria | Reference |
| Capsules | USP Apparatus 2 (Paddles) | 75 | 0.025 M Sodium Lauryl Sulfate (SLS) in water | 1000 | 20 | NLT 80% (Q) | [11] |
| Tablets | USP Apparatus 2 (Paddles) | 50 | 0.025 M Sodium Dodecyl Sulfate in water | 1000 | 30 | NLT 80% (Q) | [12] |
| Tablets | USP Apparatus 2 (Paddles) | 50 | 0.05 M Sodium Lauryl Sulfate in water | 900 | 45 | NLT 80% (Q) | [12] |
| Combination Tablets (Atorvastatin/Fenofibrate) | USP Apparatus 2 (Paddles) | 50 | 0.5% w/v SLS | 900 | 60 | ~85% | [13] |
Note: "NLT" stands for "Not Less Than". The acceptance criteria (Q) are typically specified in the respective pharmacopeial monograph.
Experimental Protocols
Below are detailed methodologies for key experiments related to the in vitro dissolution testing of fenofibrate formulations.
Protocol 1: Dissolution Testing of Fenofibrate Solid Dispersions
Objective: To assess the dissolution rate enhancement of fenofibrate from a solid dispersion formulation compared to the pure drug.
Materials:
-
Fenofibrate solid dispersion powder
-
Pure fenofibrate powder
-
Dissolution medium: 0.1N HCl[8]
-
USP Type II (Paddle) Dissolution Apparatus
-
UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare 900 mL of 0.1N HCl dissolution medium and place it in the dissolution vessel.
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
Accurately weigh a quantity of the solid dispersion equivalent to a specific dose of fenofibrate (e.g., 100 mg).
-
Introduce the sample into the dissolution vessel.
-
Begin rotation of the paddle at a specified speed, for example, 50 rpm.[8]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 75, and 90 minutes).[8]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the withdrawn samples through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately with the dissolution medium.
-
Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for fenofibrate (approximately 273 nm in this medium).[8]
-
Calculate the percentage of drug released at each time point using a standard calibration curve.
-
Repeat the procedure for the pure fenofibrate powder for comparison.
Protocol 2: Dissolution Testing of Fenofibrate in Biorelevant Media
Objective: To evaluate the dissolution of fenofibrate formulations in media that simulate the conditions of the gastrointestinal tract.
Materials:
-
Fenofibrate formulation (e.g., lipid-based formulation)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF)
-
USP Type II (Paddle) Dissolution Apparatus
-
HPLC system with a UV detector
Procedure:
-
Prepare the biorelevant medium (e.g., FaSSIF) according to established protocols.
-
Place 500 mL of the prepared medium into the dissolution vessel and maintain the temperature at 37 ± 0.5°C.[14]
-
Introduce the fenofibrate formulation into the vessel.
-
Set the paddle rotation speed (e.g., 50 rpm).[13]
-
Withdraw samples at specified time points.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).[9]
-
Analyze the concentration of fenofibrate in the samples using a validated HPLC method. The mobile phase and column specifications will depend on the specific analytical method being used. For example, a common mobile phase is a mixture of methanol (B129727) and an aqueous buffer.[11]
-
Calculate the cumulative percentage of drug dissolved over time.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the in vitro dissolution testing of fenofibrate formulations.
Caption: Experimental workflow for in vitro dissolution testing of fenofibrate.
Caption: Logical relationship of formulation factors to fenofibrate dissolution and bioavailability.
References
- 1. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijisrt.com [ijisrt.com]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of the dissolution rate and bioavailability of fenofibrate by the supercritical anti-solvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
- 12. uspnf.com [uspnf.com]
- 13. turkjps.org [turkjps.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-Arthritic Potential of Fenofibrate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate (B1672516), a fibric acid derivative, is a well-established lipid-lowering agent that primarily acts as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[1][2] Beyond its effects on lipid metabolism, fenofibrate has demonstrated potent anti-inflammatory properties, suggesting its therapeutic potential in chronic inflammatory diseases such as rheumatoid arthritis (RA) and osteoarthritis (OA).[1][3][4] Animal models of arthritis are indispensable tools for elucidating the mechanisms of action and evaluating the efficacy of novel therapeutic agents like fenofibrate. This document provides detailed application notes and protocols for utilizing common rodent models of arthritis to investigate the anti-arthritic effects of fenofibrate.
Rationale for Fenofibrate in Arthritis
The anti-inflammatory effects of fenofibrate are primarily mediated through the activation of PPAR-α.[2][3] This nuclear receptor plays a crucial role in regulating inflammation by:
-
Inhibiting the NF-κB Signaling Pathway: Fenofibrate has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules involved in the pathogenesis of arthritis.[3][5][6]
-
Reducing Pro-inflammatory Cytokine Production: By inhibiting NF-κB and other inflammatory pathways, fenofibrate reduces the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][7][8]
-
Modulating Immune Cell Function: PPAR-α activation can influence the function of various immune cells, including macrophages and lymphocytes, which are central to the inflammatory cascade in arthritis.
Animal Models for Studying Fenofibrate's Anti-Arthritic Potential
The most widely used and well-characterized animal models for studying rheumatoid arthritis are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.
Collagen-Induced Arthritis (CIA)
The CIA model is one of the most extensively used models of RA as it shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.[9]
Adjuvant-Induced Arthritis (AIA)
The AIA model is induced by immunization with Freund's Complete Adjuvant (CFA) and results in a polyarthritis that is T-cell dependent. It is a well-established model for studying the pathogenesis of RA and for the preclinical evaluation of anti-inflammatory drugs.[5][9]
Data Presentation: Efficacy of Fenofibrate in Arthritis Animal Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of fenofibrate in animal models of arthritis.
Table 1: Effect of Fenofibrate on Serum Biomarkers in a Rat Model of Adjuvant-Induced Arthritis
| Biomarker | Control (Arthritic) | Fenofibrate (100 mg/kg/day) | Percentage Change | Reference |
| Rheumatoid Factor (RF) | 100% | ~36% | ↓ 64% | [8][10] |
| Matrix Metalloproteinase-3 (MMP-3) | 100% | ~56% | ↓ 44% | [8][10] |
| Cartilage Oligomeric Matrix Protein (COMP) | 100% | ~66% | ↓ 34% | [8][10] |
| Immunoglobulin G (IgG) | 100% | ~65% | ↓ 35% | [8][10] |
| Antinuclear Antibody (ANA) | 100% | ~9% | ↓ 91% | [8][10] |
| Tumor Necrosis Factor-alpha (TNF-α) | 100% | ~35% | ↓ 65% | [8][10] |
| Myeloperoxidase (MPO) | 100% | ~24% | ↓ 76% | [8][10] |
| C-reactive Protein (CRP) | 100% | ~44% | ↓ 56% | [8][10] |
| Malondialdehyde (MDA) | 100% | ~31% | ↓ 69% | [8][10] |
| Interleukin-10 (IL-10) | 100% | ~215% | ↑ 115% | [8][10] |
| Glutathione (GSH) | 100% | ~251% | ↑ 151% | [8][10] |
Table 2: Effect of Fenofibrate on Clinical and Histological Parameters
| Parameter | Animal Model | Fenofibrate Dose | Observation | Reference |
| Joint Swelling | Adjuvant-Induced Arthritis (Rat) | 100 mg/kg/day | Significant reduction in joint swelling | [4] |
| Erythema | Adjuvant-Induced Arthritis (Rat) | 300 mg/kg/day | Significant reduction in erythema | [4] |
| Immune Cell Infiltration | Adjuvant-Induced Arthritis (Rat) | Not specified | Reduction in infiltration of immune cells in synovial tissue | [1][4] |
| Pannus Formation | Adjuvant-Induced Arthritis (Rat) | Not specified | Less pannus formation | [1][4] |
| Bone Resorption | Collagen-Induced Arthritis (Rat) | Not specified | Inhibition of bone resorption | [4] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Bovine Type II Collagen
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
Male Wistar or Lewis rats (8-10 weeks old)
-
Syringes and needles (26G)
-
Homogenizer
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with Incomplete Freund's Adjuvant (IFA) using a homogenizer until a stable emulsion is formed.[11]
-
-
Induction of Arthritis:
-
Fenofibrate Administration:
-
Prepare a suspension of fenofibrate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer fenofibrate orally via gavage at the desired dose (e.g., 100 mg/kg/day or 300 mg/kg/day) starting from a predetermined day post-immunization (e.g., day 11-13 for a therapeutic protocol).[3] A prophylactic protocol would involve starting treatment on day 0.[3]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day using a scale of 0-4, where: 0 = no swelling or erythema; 1 = slight swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal swelling and erythema with joint deformity. The maximum score per rat is 16.[12]
-
Paw Volume/Thickness: Measure the paw volume or thickness using a plethysmometer or a digital caliper.
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the joints for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammation and Safranin O-Fast Green to evaluate cartilage damage.[11][13] Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.[3]
-
Biochemical Analysis: Collect blood samples to measure serum levels of inflammatory cytokines (TNF-α, IL-6), RA-specific biomarkers (RF, anti-CCP antibodies), and other relevant markers.
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Mice
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Male DBA/1J mice (8-10 weeks old)
-
Syringes and needles (27G or 30G)
Procedure:
-
Induction of Arthritis:
-
Fenofibrate Administration:
-
Prepare and administer fenofibrate as described in the CIA protocol. A study in rats used a dosage of 300 mg/kg starting from day 4 after adjuvant injection.[14]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw every 3 days using a 0-4 scale as described in the CIA protocol.[12]
-
Joint Diameter: Measure the diameter of the ankle joint using a digital caliper.[12]
-
Histological and Biochemical Analysis: Perform histological and biochemical analyses as described in the CIA protocol.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-arthritic potential of fenofibrate.
Caption: Fenofibrate's mechanism of action in arthritis.
Caption: Logical relationship of fenofibrate's anti-arthritic effect.
References
- 1. 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. Fibrates as therapy for osteoarthritis and rheumatoid arthritis? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant-Induced Arthritis Model [chondrex.com]
- 6. Inhibition of NF-kappaB signaling by fenofibrate, a peroxisome proliferator-activated receptor-alpha ligand, presents a therapeutic strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histological Evaluation Of Joint Pathology In Various Models Of Chronic Arthritis In Rats | Laboratory Animals for Science [labanimalsjournal.ru]
- 8. Protective effects of fenofibrate and resveratrol in an aggressive model of rheumatoid arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. Fenofibrate administration to arthritic rats increases adiponectin and leptin and prevents oxidative muscle wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Fenofibrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of fenofibrate (B1672516) in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving fenofibrate.
Question: My fenofibrate is precipitating out of my aqueous buffer/cell culture medium after diluting my DMSO stock solution. How can I fix this?
Answer: This is a common issue due to the low aqueous solubility of fenofibrate. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of fenofibrate in your aqueous medium to below its solubility limit.
-
Optimize Solvent Addition: When diluting your DMSO stock, add the stock solution to the aqueous medium drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized supersaturation and immediate precipitation.
-
Use a Co-solvent System: Consider using a mixture of solvents. For stock solutions, fresh, anhydrous DMSO or ethanol (B145695) is recommended. Absorbed moisture in DMSO can significantly reduce solubility.[1]
-
Gentle Warming and Sonication: For a stock solution with visible precipitate, gentle warming in a 37°C water bath and sonicating for 10-15 minutes may help redissolve the compound.[1] However, do not use a solution for experiments if the precipitate does not fully dissolve, as this will lead to inaccurate dosing.[1]
-
Employ Solubilizing Excipients: Incorporating surfactants or polymers can help maintain fenofibrate in solution. Poloxamers, Tween 80, or cyclodextrins can be added to the aqueous medium to increase solubility.[2][3]
-
pH Adjustment: Fenofibrate's solubility can be pH-dependent. Ensure the pH of your final working solution is optimal for maintaining solubility.[1]
Question: I am observing inconsistent results in my in vitro assays. Could this be related to fenofibrate solubility?
Answer: Yes, inconsistent results are a hallmark of solubility problems. Poor solubility can lead to:
-
Inaccurate Concentration: If fenofibrate precipitates, the actual concentration in your assay will be lower and more variable than the nominal concentration.
-
Limited Bioavailability: In cell-based assays, undissolved particles may not be readily available to the cells, leading to an underestimation of the drug's effect.[4]
-
Assay Interference: Undissolved drug particles can interfere with certain assay readouts, such as absorbance or fluorescence measurements.
To mitigate this, always visually inspect your final solutions for any signs of precipitation before starting an experiment. If you suspect solubility issues, it is recommended to quantify the concentration of dissolved fenofibrate using an analytical method like HPLC.[5]
Question: My prepared fenofibrate formulation is not enhancing dissolution as expected. What could be wrong?
Answer: The effectiveness of solubility enhancement techniques like solid dispersions or nanosuspensions depends heavily on proper formulation and characterization.
-
Check for Amorphous Conversion (Solid Dispersions): The goal of a solid dispersion is often to convert the crystalline drug into a more soluble amorphous form.[6][7] Techniques like Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD) can confirm this conversion. If the drug remains crystalline, the solubility enhancement will be minimal.[6]
-
Verify Particle Size (Nanosuspensions): For nanosuspensions, achieving a small and uniform particle size is critical for increasing the surface area and dissolution rate.[8][9] Use particle size analysis to confirm you have reached the desired nanoscale range (typically 100-200 nm).[8]
-
Inadequate Stabilizer: In nanosuspensions, stabilizers (surfactants or polymers) are crucial to prevent the newly formed nanoparticles from agglomerating.[10][11] If particles are agglomerating, you may need to screen different stabilizers or optimize the concentration.
-
Incorrect Drug-to-Carrier Ratio: The ratio of fenofibrate to the hydrophilic carrier is a critical parameter in solid dispersions. An incorrect ratio may not provide the desired solubility enhancement.[6][12] It is often necessary to test several ratios to find the optimal formulation.[12]
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of fenofibrate?
Fenofibrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[7][13] It is practically insoluble in water, with a reported aqueous solubility as low as 0.3 mg/ml and a high octanol/water partition coefficient (log P of ~4.6), indicating its lipophilic nature.[7][14]
Q2: What are the most common strategies to enhance the aqueous solubility of fenofibrate for experimental use?
The most common and effective strategies include:
-
Solid Dispersions: This involves dispersing fenofibrate in a hydrophilic polymer matrix.[15] This technique reduces particle size and can convert the drug to a more soluble amorphous state.[12] Common carriers include cyclodextrins (β-cyclodextrin, HP-β-cyclodextrin), polymers (PVP, HPMC, PEGs, Eudragit), and surfactants (Poloxamers).[2][4][6][12][16]
-
Nanosuspensions: This method reduces the drug particle size to the nanometer range, which significantly increases the surface area for dissolution.[8][17] This is often achieved through high-pressure homogenization or media milling, with stabilizers added to prevent particle aggregation.[8][18]
-
Complexation: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can effectively "hide" the hydrophobic fenofibrate molecule and increase its apparent water solubility.[19]
-
Micronization: Reducing the particle size through mechanical means like micronization increases the surface-area-to-volume ratio, which can improve the dissolution rate.[4]
Q3: Which solvents can be used to prepare a stock solution of fenofibrate?
For preparing high-concentration stock solutions, organic solvents are necessary.
-
Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used.[1][13]
-
Methanol and acetone (B3395972) are also effective solvents.[13][20] It is critical to use fresh, anhydrous solvents, as absorbed water can cause precipitation, especially with hygroscopic solvents like DMSO.[1]
Q4: How should I store my fenofibrate stock solution?
To ensure stability and prevent precipitation, aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles, which can induce precipitation and compound degradation.[1]
Data Presentation
Table 1: Solubility of Fenofibrate Formulations in Aqueous Media
| Formulation Type | Carrier/Method | Drug:Carrier Ratio | Solubility (mg/mL) | Fold Increase vs. Pure Drug | Reference |
| Pure Drug (API) | - | - | 0.3 | 1 | [7][21] |
| Physical Mixture | HPMCAS | - | 0.78 - 1.15 | ~2.6 - 3.8 | [7][21] |
| Solid Dispersion | HPMCAS (Solvent Evaporation) | - | 2.17 - 3.25 | ~7.2 - 10.8 | [7][21] |
| Solid Dispersion | Eudragit E100 (Hot-Melt Extrusion) | 1:4 | 87.3% release in water at 60 min | N/A | [6] |
| Solid Dispersion | PVP-VA (Hot-Melt Extrusion) | 1:2 | 65% release in water at 60 min | N/A | [6] |
| Solid Dispersion | β-cyclodextrin (Kneading) | 1:5 | Substantially enhanced | N/A | [4] |
| Solid Dispersion | Poloxamer 407 (Melt) | 1:8 | 14-fold increase in dissolution | N/A | [16] |
| Solid Dispersion | PEG 6000 (Melt) | 1:10 | 8-fold increase in dissolution | N/A | [16] |
Table 2: Common Excipients for Fenofibrate Solubility Enhancement
| Excipient Class | Specific Examples | Mechanism of Action | References |
| Polymers | PVP K30, HPMC, PEG 6000, Eudragit, Poloxamers | Forms solid dispersion, prevents recrystallization, improves wettability | [6][12][13][16] |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes, increasing apparent solubility | [4][12][19] |
| Surfactants | Poloxamer 188, Tween 80, Sodium Dodecyl Sulfate (SDS) | Improves wettability, stabilizes nanoparticles, forms micelles | [3][11][17] |
Experimental Protocols
Protocol 1: Preparation of Fenofibrate Solid Dispersion by Solvent Evaporation
This protocol describes a common lab-scale method to prepare a solid dispersion of fenofibrate with a hydrophilic polymer like PVP K30 or HPMCAS.[2][7][13]
-
Dissolution: Accurately weigh the desired amounts of fenofibrate and the chosen polymer (e.g., a 1:4 drug-to-polymer ratio). Dissolve both components completely in a suitable common volatile solvent, such as ethanol or methanol, in a round-bottom flask.[2][13]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a clear, solid film is formed on the flask wall.[2]
-
Drying: Further dry the resulting solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[2]
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder.
-
Sieving and Storage: Pass the powdered solid dispersion through a fine-mesh sieve (e.g., #60 mesh) to ensure particle size uniformity.[2] Store the final product in a desiccator to protect it from moisture.
Protocol 2: Preparation of Fenofibrate Nanosuspension by Melt Emulsification & High-Pressure Homogenization
This protocol is adapted from a method used to produce fenofibrate nanosuspensions for preclinical research.[9][17]
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing the selected stabilizers. For example, dissolve a mixture of Poloxamer 188 and PVP K30 in purified water.[9]
-
Melting the Drug: Heat the stabilizer solution to a temperature above the melting point of fenofibrate (m.p. ~82°C). A temperature of approximately 85-90°C is suitable.
-
Emulsification: Add the fenofibrate powder to the heated stabilizer solution and immediately subject the mixture to high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at a high pressure (e.g., 500-1500 bar) for multiple cycles (e.g., 10-20 cycles).[18] Maintain the temperature of the system above the drug's melting point throughout this process.
-
Cooling: Rapidly cool the resulting nanoemulsion in an ice bath. This rapid cooling causes the molten fenofibrate nanodroplets to solidify into crystalline nanoparticles, forming a stable nanosuspension.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
Visualizations
Caption: Workflow for preparing fenofibrate solid dispersions.
Caption: Key strategies for enhancing fenofibrate solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of fenofibrate solid dispersion prepared by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of fenofibrate nanosuspension and study of its pharmacokinetic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. Role of Alternative Lipid Excipients in the Design of Self-Nanoemulsifying Formulations for Fenofibrate: Characterization, in vitro Dispersion, Digestion and ex vivo Gut Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of fenofibrate nanosuspension and study of its pharmacokinetic behavior in rats | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2009016608A2 - Pharmaceutical compositions of fenofibrate - Google Patents [patents.google.com]
- 21. abap.co.in [abap.co.in]
Fenofibrate stability and degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of fenofibrate (B1672516) under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is fenofibrate most unstable? A1: Fenofibrate is particularly susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2] It is most labile in alkaline (basic) conditions, where it degrades significantly.[1][3] Acid and oxidative hydrolysis also cause considerable degradation.[1][2]
Q2: What is the primary degradation pathway for fenofibrate? A2: The main degradation pathway is the hydrolysis of the carboxyl ester moiety, which results in the formation of its active metabolite, fenofibric acid.[4][5] This hydrolysis can occur under both acidic and basic conditions.[2][4]
Q3: What are the major degradation products of fenofibrate? A3: The primary degradation products identified under various stress conditions include:
-
2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl propanoic acid (Fenofibric Acid): The main product of alkaline hydrolysis.[1][4][6]
-
Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate: Formed under acidic hydrolytic conditions.[6]
-
Isopropyl acetate, 4-hydroxy benzoic acid, and benzoic acid: Other degradation products identified through LC-MS/MS analysis.[1]
Q4: Is fenofibrate sensitive to heat and light? A4: Fenofibrate is relatively stable under thermal and photolytic stress.[1] While high temperatures and humidity can lead to degradation into fenofibric acid, it is generally more resistant to these conditions compared to hydrolytic or oxidative stress.[7]
Q5: How does pH affect the stability of fenofibrate? A5: The pH of the solution is a critical factor in fenofibrate's stability. It is very unstable in basic (alkaline) solutions and also degrades significantly in acidic solutions.[2] It is comparatively more stable in neutral hydrolytic conditions.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental analysis of fenofibrate.
Issue 1: Inconsistent or unexpected peaks appear in my HPLC chromatogram during stability testing.
-
Possible Cause 1: Mobile Phase Instability.
-
Troubleshooting: Ensure the mobile phase is freshly prepared and properly degassed. For fenofibrate analysis, mobile phase stability has been confirmed for up to 48 hours.[8] Always check for changes in pH or composition.
-
-
Possible Cause 2: Sample Degradation During Analysis.
-
Possible Cause 3: Contamination.
-
Troubleshooting: Use high-purity solvents and ensure all glassware is thoroughly cleaned. Perform a blank injection with your diluent to check for any interfering peaks from the solvent or system.[8]
-
-
Possible Cause 4: Column Degradation.
-
Troubleshooting: Evaluate the column's performance by injecting a known standard. If you observe poor peak shape or significant shifts in retention time, the column may need to be washed, regenerated, or replaced.[8]
-
Issue 2: I'm seeing poor resolution between the fenofibrate peak and its degradation products.
-
Possible Cause 1: Suboptimal Mobile Phase Composition.
-
Troubleshooting: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[9] Fine-tuning the pH of the buffer can also significantly improve the separation of fenofibrate and its degradants.[9]
-
-
Possible Cause 2: Incorrect Column Selection.
-
Possible Cause 3: Inappropriate Flow Rate.
-
Troubleshooting: Optimize the flow rate to find a balance between resolution and analysis time. A typical flow rate for this type of analysis is between 1.0 and 1.5 mL/minute.[9]
-
Data Presentation
The following table summarizes the results from forced degradation studies conducted on fenofibrate under various stress conditions as outlined by the International Council for Harmonisation (ICH).
Table 1: Summary of Fenofibrate Forced Degradation Studies
| Stress Condition | Reagent / Parameter | Duration & Temperature | Degradation (%) | Major Degradation Products Identified |
| Acid Hydrolysis | 1 M HCl | 2 hours at 70°C | ~26%[1] | Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate, Isopropyl acetate, 4-hydroxy benzoic acid, Benzoic acid[1][6] |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 70°C | Nearly 100%[1] | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl propanoic acid (Fenofibric Acid)[1][6] |
| Oxidative Stress | 3% H₂O₂ | 30 minutes at ambient temp. | ~15%[1] | Two primary degradants observed via HPLC[1] |
| Thermal Degradation | Solid State | 48 hours at 80°C | Minimal Degradation | Relatively stable[1][10] |
| Photolytic Degradation | UV Radiation | Not specified | Minimal Degradation | Relatively stable[1] |
Note: Degradation percentages can vary based on the precise experimental conditions, such as concentration, exact temperature, and formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of Fenofibrate
This protocol provides a general procedure for conducting forced degradation studies on fenofibrate bulk drug substance.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of fenofibrate in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).[6]
-
-
Stress Conditions:
-
Acid Hydrolysis: Take a known volume of the stock solution and add an equal volume of 1 M HCl. Reflux the mixture at 70°C for 2 hours.[1] After cooling, neutralize the solution with an appropriate volume of 1 M NaOH.
-
Base Hydrolysis: Take a known volume of the stock solution and add an equal volume of 0.1 M NaOH. Reflux the mixture at 70°C for 2 hours.[1] After cooling, neutralize the solution with 0.1 M HCl. Note: Fenofibrate is highly labile in basic conditions, so milder conditions or shorter durations may be required to observe the degradation pattern without complete loss of the parent drug.[1]
-
Oxidative Degradation: Treat a known volume of the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 30 minutes.[1]
-
Thermal Degradation: Keep the solid fenofibrate powder in a hot air oven at 80°C for 48 hours.[10] After the specified time, cool the sample and dissolve it in the diluent to a known concentration for analysis.
-
Photolytic Degradation: Expose the fenofibrate solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be kept in the dark under the same temperature conditions.[12]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a typical RP-HPLC method for the separation and quantification of fenofibrate and its degradation products.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[1][6] Alternatively, a buffered mobile phase such as methanol and 0.1% phosphoric acid (60:40, v/v) can be used.[8][14]
-
Column Temperature: Ambient or controlled at 25°C[1]
-
Injection Volume: 20 µL[1]
Visualizations
The following diagrams illustrate key pathways and workflows related to fenofibrate degradation studies.
Caption: Primary degradation pathways of fenofibrate under stress conditions.
Caption: Experimental workflow for a typical forced degradation study.
References
- 1. akjournals.com [akjournals.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. karger.com [karger.com]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate | Semantic Scholar [semanticscholar.org]
- 14. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC [scirp.org]
Technical Support Center: Managing Common Side effects of Fenofibrate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing common side effects of fenofibrate (B1672516) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of fenofibrate observed in animal studies?
A1: The most frequently reported side effects in animal models include hepatotoxicity (liver enlargement, increased liver enzymes), nephrotoxicity (elevated creatinine (B1669602) and urea (B33335) levels), myopathy (muscle weakness and damage), and gastrointestinal disturbances (diarrhea, loss of appetite).[1][2][3][4]
Q2: Which animal species are most susceptible to these side effects?
A2: Rodents, particularly rats and mice, are commonly reported to exhibit hepatomegaly and peroxisome proliferation, which are considered rodent-specific effects and may not directly translate to humans.[5][6][7] Dogs have been shown to be susceptible to gastrointestinal side effects and potential renal effects at higher doses.[5][8]
Q3: At what dose levels are these side effects typically observed?
A3: The dose at which side effects occur is species- and duration-dependent. In rats, doses around 100 mg/kg/day have been associated with significant liver changes.[2] In mice, doses of 100 mg/kg/day have been shown to induce hepatic effects.[9][10] For dogs, doses in the range of 50-100 mg/kg/day have been associated with gastrointestinal and other adverse effects.[5] It is crucial to conduct dose-ranging studies for your specific animal model and experimental conditions.
Q4: How does fenofibrate cause these side effects?
A4: Fenofibrate is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12] Activation of PPARα alters the transcription of genes involved in lipid metabolism, which is the basis of its therapeutic effect. However, over-activation of this pathway, particularly in the liver of rodents, can lead to peroxisome proliferation, hepatomegaly, and oxidative stress.[13] The mechanisms underlying nephrotoxicity and myopathy are less clear but are thought to involve alterations in cellular energy metabolism and oxidative stress.[14][15]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT, AST) and/or Hepatomegaly
Symptoms:
-
Increased serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[2]
-
Visible enlargement of the liver upon necropsy.[1]
-
Histopathological findings of hepatocellular hypertrophy, peroxisome proliferation (in rodents), and potentially necrosis or inflammation.[16][17]
Possible Causes:
-
Dose of fenofibrate is too high for the specific animal model.
-
Prolonged duration of treatment.
-
Underlying hepatic susceptibility of the animal strain.
-
Interaction with other administered compounds.
Troubleshooting Steps & Management:
-
Dose Reduction: The most immediate step is to lower the dose of fenofibrate. Conduct a dose-response study to identify the minimum effective dose with an acceptable safety margin.
-
Monitoring: Implement a regular monitoring schedule for liver function.
-
Biochemistry: Collect blood samples at baseline and at regular intervals (e.g., weekly or bi-weekly) to measure serum ALT and AST levels.[10]
-
Histopathology: At the end of the study, or in satellite groups, perform a thorough histopathological examination of the liver.
-
-
Dietary Modification: Ensure a standard, balanced diet is provided. In some contexts, a high-fat diet can exacerbate liver injury, while in others, fenofibrate can be protective against diet-induced steatosis.[18][19] Consistency in diet is key for reproducible results.
-
Consider Animal Strain: Be aware of strain-specific differences in susceptibility to drug-induced liver injury.
Issue 2: Signs of Renal Dysfunction (Increased Creatinine and Urea)
Symptoms:
-
Elevated serum creatinine and blood urea nitrogen (BUN) levels.[14]
-
Histopathological changes in the kidneys, such as tubular degeneration, necrosis, inflammation, or fibrosis.[14]
-
Changes in urine volume or composition.
Possible Causes:
-
High dose of fenofibrate leading to direct renal toxicity.
-
Pre-existing renal impairment in the study animals.
-
Dehydration, which can be secondary to gastrointestinal side effects.
Troubleshooting Steps & Management:
-
Dose Adjustment: As with hepatotoxicity, consider reducing the fenofibrate dose.
-
Hydration: Ensure animals have free access to water at all times. If diarrhea is observed, consider providing supplemental hydration (e.g., hydrogel packs).
-
Renal Function Monitoring:
-
Biochemistry: Regularly monitor serum creatinine and BUN.
-
Urinalysis: Collect urine to assess for proteinuria and other markers of kidney damage. Kidney Injury Molecule-1 (Kim-1) can be a sensitive early biomarker of tubular injury.[20]
-
-
Histopathology: Perform detailed histopathological analysis of the kidneys at the end of the study.
Issue 3: Myopathy and Muscular Weakness
Symptoms:
-
Muscle weakness, lethargy, or reluctance to move.
-
Elevated serum creatine (B1669601) kinase (CK) levels.[3]
-
Histopathological evidence of muscle fiber degeneration, necrosis, and inflammation, particularly in type I muscle fibers.[21]
Possible Causes:
-
High systemic exposure to fenofibrate.
-
Concomitant administration of other drugs known to cause myopathy (e.g., statins).
-
Genetic predisposition of the animal strain.
Troubleshooting Steps & Management:
-
Dose Evaluation: Review and potentially lower the administered dose.
-
Clinical Observation: Regularly observe the animals for any signs of muscle weakness or changes in gait.
-
Biochemical Monitoring: Measure serum CK levels at baseline and throughout the study.
-
Functional Assessment: Consider using functional tests like grip strength to quantitatively assess muscle function.
-
Histopathology: At necropsy, collect skeletal muscle samples (e.g., soleus muscle, which is rich in type I fibers) for histopathological examination.[21]
Issue 4: Gastrointestinal Disturbances (Diarrhea, Reduced Food Intake)
Symptoms:
-
Loose stools or diarrhea.
-
Decreased food consumption and subsequent weight loss.[22]
-
Changes in fecal appearance.
Possible Causes:
-
Direct irritation of the gastrointestinal tract by fenofibrate.
-
Alterations in gut microbiota and intestinal barrier function.[23][24]
Troubleshooting Steps & Management:
-
Formulation and Administration:
-
Ensure the drug is properly solubilized or suspended to avoid gastrointestinal irritation from undissolved particles.
-
Administering fenofibrate with food can sometimes mitigate gastrointestinal upset and can also affect its bioavailability.[25] Consistency in administration relative to feeding is crucial.
-
-
Dietary Support:
-
Provide a highly palatable and easily digestible diet to encourage food intake.
-
Monitor body weight daily.
-
-
Hydration: As mentioned for renal issues, ensure adequate hydration, especially if diarrhea is present.
-
Gastrointestinal Health Monitoring:
-
Regularly observe and score fecal consistency.
-
At the end of the study, consider collecting gastrointestinal tissues for histopathological evaluation.
-
Data Presentation
Table 1: Dose-Related Hepatotoxic Findings in Rodents
| Species | Dose (mg/kg/day) | Duration | Key Findings | Reference(s) |
| Rat | 13 - 200 | 18 months | Dose-dependent hepatomegaly, peroxisome proliferation, increased mitotic figures. | [26] |
| Rat | 100 | Not Specified | Increased ALT, AST, ALP, oxidative stress, and liver necrosis. | [2] |
| Rat | 50 (low dose) | 10 days | Hepatomegaly, decreased hepatic triglycerides. | [3] |
| Rat | 300 (high dose) | 10 days | Hepatomegaly, increased plasma ALT and AST. | [3] |
| Mouse | 100 | Not Specified | Decreased serum ALT/AST in a NASH model. | [9] |
| Mouse | 400 | Not Specified | Caused accumulation of fat in the liver. | [9] |
Table 2: Dose-Related Nephrotoxic and Myopathic Findings
| Species | Dose (mg/kg/day) | Duration | Key Findings | Reference(s) |
| Rat | Not Specified | 6-8 weeks | Increased serum urea and creatinine; reversible upon withdrawal. | [14] |
| Rat | 300 | 28 days | Degeneration/necrosis of type-1 muscle fibers (soleus). | [21] |
| Mouse | 0.2% and 0.4% in diet | Not Specified | No significant adverse effects on muscle reported in this specific study context. | [27] |
| Dog | 2.2 - 13.5 | 21-63 days | Well-tolerated in this dose range for hyperlipidemia treatment. | [28] |
Experimental Protocols
Protocol 1: Monitoring Hepatic Function in Fenofibrate-Treated Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least one week before the study begins.
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Low-Dose Fenofibrate.
-
Group 3: High-Dose Fenofibrate.
-
-
Dosing: Administer fenofibrate or vehicle daily via oral gavage at the same time each day.
-
Blood Sampling:
-
Collect baseline blood samples (e.g., via tail vein) before the first dose.
-
Collect subsequent blood samples at regular intervals (e.g., weekly) and at termination.
-
Process blood to obtain serum and store at -80°C.
-
-
Biochemical Analysis:
-
Analyze serum for ALT and AST levels using a validated biochemical analyzer.
-
-
Necropsy and Tissue Collection:
-
At the end of the study, euthanize animals and perform a gross pathological examination.
-
Record the liver weight.
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for hepatocellular hypertrophy, necrosis, inflammation, and peroxisome proliferation (may require electron microscopy for confirmation).
-
Protocol 2: Assessment of Renal Function and Injury
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Metabolic Cages: House animals in metabolic cages for urine collection at baseline and at specified time points during the study.
-
Dosing and Groups: As described in Protocol 1.
-
Sample Collection:
-
Urine: Collect 24-hour urine samples and measure the total volume. Centrifuge to remove debris and store the supernatant at -80°C.
-
Blood: Collect blood at termination for serum preparation.
-
-
Biochemical Analysis:
-
Serum: Measure creatinine and BUN levels.
-
Urine: Measure urinary albumin and creatinine to calculate the albumin-to-creatinine ratio (a marker of glomerular injury). Consider measuring urinary Kim-1 for early detection of tubular injury.
-
-
Necropsy and Histopathology:
-
At termination, collect kidneys, record their weight, and fix in 10% neutral buffered formalin.
-
Process for H&E and Periodic acid-Schiff (PAS) staining to evaluate glomerular and tubular morphology.
-
Mandatory Visualization
Caption: Fenofibrate's PPARα signaling pathway.
Caption: Workflow for evaluating fenofibrate side effects.
References
- 1. Fenofibrate impairs liver function and structure more pronounced in old than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxic effects of fenofibrate in spontaneously hypertensive rats expressing human C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate-induced renal dysfunction, yes or no? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EFFECT OF FENOFIBRATE ADMINISTRATION AND ITS WITHDRAWAL ON THE KIDNEYS OF ADULT MALE ALBINO RATS (HISTOLOGICAL AND BIOCHEMICAL STUDIES) [amj.journals.ekb.eg]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of fenofibrate on metabolic and vascular changes induced by chocolate-supplemented diet in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reduction of Food Intake by Fenofibrate is Associated with Cholecystokinin Release in Long-Evans Tokushima Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Fenofibrate on Markers of Gut Barrier Function in Dogs With Naturally Occurring Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fenofibrate reduces glucose-induced barrier dysfunction in feline enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Fenofibrate Diet Prevents Paclitaxel-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Managing Fenofibrate-Induced Liver Enzyme Elevations in Laboratory Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering elevations in liver enzymes in laboratory animals during studies with fenofibrate (B1672516).
Troubleshooting Guides
Issue: Elevated Liver Enzymes (ALT, AST, ALP) Observed in Fenofibrate-Treated Animals
Initial Assessment:
Mild to moderate elevations in serum aminotransferases (ALT, AST) and alkaline phosphatase (ALP) are a known pharmacological effect of fenofibrate in rodents, primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1][2] It is crucial to differentiate between this expected pharmacological response and true hepatotoxicity.
Troubleshooting Steps:
-
Verify Dose and Animal Strain: Confirm that the administered dose of fenofibrate is within the expected range for the specific rodent strain being used. Different strains may exhibit varying sensitivities.
-
Review Baseline Data: Compare post-treatment enzyme levels to pre-treatment (baseline) values for each animal. The fold-change from baseline is a more informative indicator than the absolute values alone.
-
Assess Time Course: Fenofibrate-induced liver enzyme elevations in rodents typically follow a specific time course. Early, transient increases may be observed, which can sometimes adapt over time.[3]
-
Correlate with Histopathology: If necropsies are performed, correlate the serum enzyme findings with microscopic examination of the liver. The absence of significant hepatocellular necrosis, inflammation, or degenerative changes may suggest a pharmacological rather than a toxicological effect.[4][5]
-
Evaluate Other Clinical Chemistry Parameters: Assess other markers of liver function, such as bilirubin (B190676) and albumin, to gain a more comprehensive picture of hepatic health.
-
Consider Diet and Husbandry: While no specific dietary modifications are universally recommended to mitigate fenofibrate-induced enzyme elevations, ensure a consistent and appropriate diet is provided to all animals to minimize variability.
Quantitative Data Summary: Expected Liver Enzyme Changes in Rats
The following table summarizes expected changes in liver enzymes in rats treated with fenofibrate, based on published preclinical data. Note that these values can vary based on the specific study design, animal strain, age, and analytical methods used.
| Animal Model | Fenofibrate Dose | Duration | ALT (Alanine Aminotransferase) | AST (Aspartate Aminotransferase) | ALP (Alkaline Phosphatase) | Reference |
| Young Rats | 0.1% in chow | 30 days | No significant change | No significant change | ~227% increase | [4] |
| Young Rats | 0.5% in chow | 30 days | No significant change | No significant change | ~260% increase | [4] |
| Old Rats | 0.5% in chow | 30 days | ~200% increase | No significant change | ~150% increase | [4] |
| Male Wistar Rats | 60 mg/kg/day | 12-18 months | Induction observed | Not specified | Not specified | [3] |
| Male Wistar Rats | 200 mg/kg/day | 12-18 months | Induction observed | Not specified | Not specified | [3] |
| Rats | 300 mg/kg/day | 10 days | Increased | Increased | Not specified | [6] |
| Fischer Rats | 400 mg/kg (single dose) | 24 hours | Slight increase | Slight increase | Not specified | [1] |
Experimental Protocols
Protocol for Monitoring Liver Enzymes in Rodents Treated with Fenofibrate
1. Objective:
To monitor the effect of fenofibrate administration on serum levels of key liver enzymes (ALT, AST, ALP) in rodents.
2. Materials:
-
Fenofibrate compound
-
Vehicle for fenofibrate administration
-
Rodents (specify strain, age, and sex)
-
Appropriate caging and environmental controls
-
Blood collection supplies (e.g., micro-hematocrit tubes, syringes, collection tubes with appropriate anticoagulant)
-
Centrifuge
-
Clinical chemistry analyzer
-
Personal protective equipment (PPE)
3. Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Baseline Blood Collection: Prior to the first dose of fenofibrate, collect a baseline blood sample from each animal. This is critical for accurate interpretation of post-treatment data.
-
Dosing: Administer fenofibrate at the predetermined dose(s) and frequency. Include a vehicle control group.
-
Interim Blood Collection: Collect blood samples at scheduled intervals throughout the study (e.g., weekly, bi-weekly). The frequency will depend on the study duration and objectives. For acute studies, more frequent sampling may be necessary.
-
Terminal Blood Collection: At the end of the study, collect a final blood sample prior to or at the time of necropsy.
-
Sample Processing:
-
Collect whole blood into appropriate tubes. For serum, use tubes without anticoagulant and allow the blood to clot. For plasma, use tubes with an appropriate anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the samples according to the recommended parameters to separate the serum or plasma.
-
Carefully aspirate the serum or plasma and transfer to a clean, labeled tube.
-
Store samples at the appropriate temperature (e.g., -80°C) until analysis.
-
-
Biochemical Analysis: Analyze the serum or plasma samples for ALT, AST, and ALP activity using a validated clinical chemistry analyzer.
-
Data Analysis: Express the results as units per liter (U/L). For each animal, calculate the fold-change from its baseline value. Perform appropriate statistical analysis to compare treatment groups to the control group.
4. Histopathology (Optional but Recommended):
-
At necropsy, collect liver tissue from all animals.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for routine paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination of the liver sections to assess for any pathological changes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind fenofibrate-induced liver enzyme elevation in rodents?
A1: The primary mechanism is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] Fenofibrate is a potent PPARα agonist in rodents. Activation of PPARα in the liver leads to changes in the expression of genes involved in lipid metabolism and peroxisome proliferation. This can result in an adaptive physiological response that includes an increase in liver size (hepatomegaly) and a mild, non-toxic elevation of liver enzymes.[7]
Q2: Are the liver effects of fenofibrate observed in rodents relevant to humans?
A2: There are significant species differences in the response to PPARα agonists. Rodents have a much higher expression of PPARα in the liver compared to humans. As a result, the characteristic peroxisome proliferation and marked hepatomegaly seen in rodents are not prominent features in humans receiving therapeutic doses of fenofibrate. While mild and transient liver enzyme elevations can occur in a small percentage of human patients, the dramatic effects observed in rodents are generally not directly translatable to human risk assessment.
Q3: What is the typical time course for the elevation of liver enzymes in rats treated with fenofibrate?
A3: The time course can vary depending on the dose and duration of treatment. Some changes can be observed relatively early. For instance, in one study, changes in the liver were noted within 24 hours of administration, with maximal changes in some parameters occurring after 14 days of treatment.[3] Induction of serum alanine (B10760859) transaminase was observed in animals treated for 12 months or more at higher doses.[3]
Q4: What histopathological findings are commonly associated with fenofibrate administration in rodents?
A4: Common histopathological findings in the livers of rodents treated with fenofibrate include hepatocellular hypertrophy (an increase in the size of liver cells), an increase in the number of peroxisomes, and in some cases, an accumulation of small lipid droplets.[3][4][5] More severe findings, such as degeneration of parenchymal cells and an increase in collagen fibers, have been reported, particularly at higher doses or in older animals.[4]
Q5: Can dietary modifications help in mitigating fenofibrate-induced liver enzyme elevations?
A5: Currently, there is no specific, well-established dietary intervention to prevent the pharmacological elevation of liver enzymes caused by fenofibrate in laboratory animals. It is most important to provide a consistent, high-quality diet to all animals in the study to minimize dietary variables that could affect liver health.
Q6: When should an observed elevation in liver enzymes be considered a sign of toxicity rather than a pharmacological effect?
A6: An elevation should be considered potentially toxic if it is:
-
Accompanied by histopathological evidence of significant hepatocellular necrosis, inflammation, or degeneration.
-
Associated with a decline in other markers of liver function, such as a decrease in serum albumin or an increase in bilirubin.
-
Progressive and continues to rise significantly throughout the study, especially at doses that are not causing the expected pharmacological effects.
-
Accompanied by adverse clinical signs in the animals.
Q7: How should I design my study to appropriately monitor for potential fenofibrate-induced liver effects?
A7: A well-designed study should include:
-
Baseline measurement of liver enzymes before the start of treatment.
-
Inclusion of a vehicle-treated control group.
-
Multiple dose groups to assess a dose-response relationship.
-
Regular monitoring of liver enzymes throughout the study.
-
Terminal collection of blood for clinical chemistry and liver tissue for histopathological evaluation.
Visualizations
Signaling Pathway
Caption: Fenofibrate-PPARα signaling pathway in rodents.
Experimental Workflow
Caption: Preclinical toxicology experimental workflow.
Troubleshooting Logic
Caption: Troubleshooting logic for elevated liver enzymes.
References
- 1. Effects of fenofibrate on plasma and hepatic transaminase activities and hepatic transaminase gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate‐induced hepatotoxicity: A case with a special feature that is different from those in the LiverTox database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate impairs liver function and structure more pronounced in old than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fenofibrate and Statin Combination Therapy in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenofibrate (B1672516) and statin combination therapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Biomarker for Muscle Damage
Question: We observed a significant elevation in creatine (B1669601) kinase (CK) levels in our animal models receiving fenofibrate-statin combination therapy compared to the statin-only group. How can we troubleshoot this?
Answer:
Elevated creatine kinase is a primary indicator of muscle damage (myopathy), a known risk associated with both statin and fibrate monotherapy, which can be heightened with combination therapy.
Recommended Actions:
-
Verify Dosing and Administration: Double-check the dosage calculations and administration routes for both fenofibrate and the specific statin used. Inaccurate dosing is a common source of unexpected toxicity.
-
Assess Renal Function: Impaired renal function can lead to the accumulation of both drugs, increasing the risk of myopathy.[1] It is crucial to monitor renal function parameters.
-
Consider the Statin's Metabolic Pathway: Statins metabolized by the cytochrome P450 (CYP) 3A4 enzyme may have a higher risk of drug-drug interactions.[2] Fenofibrate itself is not a significant inhibitor of CYP3A4, but this pathway can be a source of interaction with other co-administered compounds.[2]
-
Review the Fibrate Used: Confirm that fenofibrate, and not gemfibrozil (B1671426), was used. Gemfibrozil significantly inhibits statin metabolism and is associated with a much higher risk of myopathy when used in combination.[3][4]
-
Control for Exertion: Strenuous physical activity can naturally elevate CK levels.[4] Ensure that experimental conditions related to animal activity are consistent across all groups.
Issue 2: Inconsistent Lipid Profile Results
Question: Our lipid panel results for the combination therapy group show high variability in triglyceride and HDL-C levels. What could be causing this and how can we improve consistency?
Answer:
High variability in lipid profiles can stem from several experimental factors.
Recommended Actions:
-
Standardize Fasting Times: Ensure a consistent fasting period for all animals before blood collection. Triglyceride levels, in particular, are highly sensitive to recent food intake. While non-fasting lipid profiles can be used, fasting is often required if baseline triglyceride levels are high.[5]
-
Review Sample Handling and Storage: Improper handling or storage of blood samples can affect lipid measurements. Serum or plasma should be separated promptly. Stability of CK in serum is generally poor, and samples should be assayed soon after collection.[6]
-
Check for Hemolysis: Hemolysis can interfere with certain analytical methods for lipid determination. Visually inspect samples for any reddish discoloration.
-
Calibrate Instrumentation: Regularly calibrate the laboratory equipment used for lipid analysis to ensure accuracy and precision.
-
Increase Sample Size: If inherent biological variability is high, increasing the number of subjects per group can improve the statistical power to detect significant differences.
Frequently Asked Questions (FAQs)
General
-
What are the primary safety concerns with fenofibrate-statin combination therapy in a research setting? The main safety concerns are an increased risk of myopathy and rhabdomyolysis (muscle damage), hepatotoxicity (liver injury), and potential nephrotoxicity (kidney injury).[1][7] Careful monitoring of relevant biomarkers is essential.
-
Is the combination of any statin with fenofibrate considered safe? Fenofibrate is generally considered the fibrate of choice for combination therapy with statins due to a lower risk of pharmacokinetic interactions compared to gemfibrozil.[4][6] However, the risk of myopathy is still higher than with statin monotherapy, so caution is advised.[3]
Monitoring and Experimental Design
-
What are the essential monitoring parameters in preclinical studies involving this combination therapy? Key monitoring parameters include:
-
Muscle Toxicity: Creatine kinase (CK) levels and observation for any signs of muscle weakness.
-
Hepatotoxicity: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[8]
-
Nephrotoxicity: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. Fenofibrate can cause a reversible increase in serum creatinine.[5]
-
Efficacy: A full lipid panel including total cholesterol, LDL-C, HDL-C, and triglycerides.[9]
-
-
Are there any specific contraindications to consider when designing animal studies? Yes, this combination therapy is contraindicated in subjects with:
Mechanism and Interactions
-
What is the mechanistic rationale for combining fenofibrate and statins? Statins primarily lower LDL-C by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1] Fenofibrate primarily lowers triglycerides and increases HDL-C by activating the peroxisome proliferator-activated receptor alpha (PPARα).[1][10] Their complementary mechanisms provide a more comprehensive approach to managing mixed dyslipidemia.
-
How does fenofibrate differ from gemfibrozil in its interaction with statins? Gemfibrozil inhibits the glucuronidation of statins, which is a key metabolic pathway for their elimination. This leads to significantly increased statin plasma concentrations and a higher risk of myopathy.[4] Fenofibrate does not significantly interfere with this pathway, making it a safer option for combination therapy.[11]
Data Presentation
Table 1: Key Monitoring Parameters and Potential Findings
| Parameter | Biomarker(s) | Expected Effect of Combination Therapy | Potential Adverse Finding | Troubleshooting Considerations |
| Muscle Toxicity | Creatine Kinase (CK) | Slight to no increase | Significant elevation | Verify dosing, check renal function, rule out gemfibrozil contamination. |
| Hepatotoxicity | ALT, AST | Potential for slight elevation | Elevations >3x upper limit of normal | Assess for underlying liver conditions in animal models, verify dose. |
| Nephrotoxicity | Serum Creatinine, BUN | Possible reversible increase in creatinine | Progressive and significant increase | Monitor hydration status, evaluate for pre-existing renal compromise. |
| Lipid Profile | LDL-C, Triglycerides, HDL-C | Decrease in LDL-C and Triglycerides, Increase in HDL-C | Lack of efficacy or high variability | Standardize fasting, ensure proper sample handling, check instrument calibration. |
Table 2: Comparative Risk of Rhabdomyolysis with Statin-Fibrate Combinations
| Fibrate | Interaction with Statin Metabolism | Reported Rhabdomyolysis Cases (per million prescriptions) | Recommendation |
| Fenofibrate | Does not significantly interfere with statin glucuronidation | ~0.58 | Preferred fibrate for combination therapy with a statin.[3][12] |
| Gemfibrozil | Inhibits statin glucuronidation, increasing statin plasma levels | ~8.6 | Generally contraindicated for use with statins.[3][8][12] |
Experimental Protocols
Protocol 1: Creatine Kinase (CK) Activity Assay
This protocol is based on an enzymatic rate method.
Principle: Creatine kinase catalyzes the transfer of a phosphate (B84403) group from creatine phosphate to ADP, forming ATP. The ATP is then used in a coupled reaction with hexokinase and glucose-6-phosphate dehydrogenase, which results in the production of NADH. The rate of NADH formation is directly proportional to CK activity and is measured by the change in absorbance at 340 nm.[6]
Procedure:
-
Sample Preparation: Collect serum or plasma from blood samples. If using serum, allow the blood to clot at room temperature for 30 minutes before centrifugation. Avoid hemolysis.[2]
-
Reagent Preparation: Prepare the working reagent by mixing the enzyme/substrate solution according to the manufacturer's instructions.
-
Assay:
-
Pipette the appropriate volume of working reagent into a cuvette and incubate at 37°C for a few minutes to reach thermal equilibrium.
-
Add the serum or plasma sample to the cuvette and mix gently.
-
Place the cuvette in a spectrophotometer capable of maintaining a constant temperature of 37°C.
-
Monitor the change in absorbance at 340 nm over a period of 2-3 minutes.
-
-
Calculation: Calculate the CK activity (U/L) based on the rate of change in absorbance, taking into account the molar extinction coefficient of NADH, the sample volume, and the total reaction volume.
Protocol 2: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity Assay
This protocol is based on a coupled enzymatic reaction.
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate. AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The pyruvate or oxaloacetate is then used in a reaction catalyzed by lactate (B86563) dehydrogenase (for ALT) or malate (B86768) dehydrogenase (for AST), respectively, which involves the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the enzyme activity.
Procedure:
-
Sample Preparation: Use non-hemolyzed serum or plasma.
-
Reagent Preparation: Prepare the specific working reagent for ALT or AST as per the kit instructions.
-
Assay:
-
Add the working reagent to a cuvette and incubate at the recommended temperature (e.g., 37°C).
-
Add the sample to the reagent and mix.
-
Measure the rate of decrease in absorbance at 340 nm using a spectrophotometer.
-
-
Calculation: Determine the enzyme activity based on the rate of absorbance change.
Protocol 3: Lipid Panel Analysis
Principle: This involves enzymatic colorimetric assays for total cholesterol, triglycerides, and HDL-C. LDL-C is typically calculated using the Friedewald equation (for triglycerides < 400 mg/dL).[5]
Procedure:
-
Sample Preparation: A fasting blood sample is preferred, especially for accurate triglyceride measurement. Serum or plasma can be used.
-
Total Cholesterol Assay: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored product, measured spectrophotometrically.
-
Triglyceride Assay: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the formation of a colored product that is measured.
-
HDL-C Assay: Non-HDL lipoproteins are precipitated, and the cholesterol in the supernatant (HDL fraction) is measured using the total cholesterol assay method.
-
LDL-C Calculation: LDL-C (mg/dL) = Total Cholesterol - HDL-C - (Triglycerides / 5).
Protocol 4: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay evaluates the potential of fenofibrate or a statin to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2C9) using human liver microsomes. The inhibition is measured by the decreased formation of a specific metabolite from a probe substrate.
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP-specific probe substrate, and an NADPH-generating system in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (fenofibrate or statin) to the incubation mixtures. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Reaction: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
Caption: Signaling pathways of statins and fenofibrate.
Caption: Preclinical experimental workflow.
References
- 1. criver.com [criver.com]
- 2. assaygenie.com [assaygenie.com]
- 3. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medichem-me.com [medichem-me.com]
- 5. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
- 10. atlas-medical.com [atlas-medical.com]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Identifying and minimizing fenofibrate degradation products in samples
Welcome to the Technical Support Center for fenofibrate (B1672516) analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of fenofibrate degradation products in your samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of fenofibrate?
A1: The primary degradation pathway for fenofibrate is the hydrolysis of its ester linkage.[1] Under various stress conditions, fenofibrate degrades into several known products. The most common degradation products identified are:
-
Fenofibric Acid: (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) is the major degradation product formed under alkaline (basic) hydrolysis.[2][3][4][5]
-
Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate: This product has been observed under acidic hydrolysis conditions.[2][4]
-
Isopropyl acetate, 4-hydroxy benzoic acid, and benzoic acid: These have also been identified as degradation products under various stress conditions.[4]
Q2: Under what conditions does fenofibrate typically degrade?
A2: Fenofibrate is susceptible to degradation under several stress conditions, as demonstrated in forced degradation studies. The most significant degradation occurs under:
-
Acidic and Basic Hydrolysis: Fenofibrate shows significant instability and degradation in both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 M NaOH) conditions.[6][7][8] Basic hydrolysis, in particular, leads to rapid degradation.[9]
-
Oxidative Conditions: Degradation is also observed when fenofibrate is exposed to oxidative stress, such as with hydrogen peroxide.[4][6][10]
-
Thermal and Photolytic Stress: While generally more stable under these conditions compared to hydrolysis and oxidation, some degradation can occur upon exposure to heat and UV light.[1][6][8]
Q3: How can I minimize the degradation of fenofibrate in my samples?
A3: To minimize fenofibrate degradation, it is crucial to control the storage and handling conditions of your samples:
-
pH Control: Avoid strongly acidic or basic conditions. Maintain samples in a neutral or mildly acidic buffer if possible.
-
Temperature: Store samples at controlled room temperature or refrigerated, and avoid exposure to high temperatures.[11] Stock solutions of fenofibrate in methanol (B129727) have shown stability for at least 15 days when stored at or below 10°C.[11]
-
Light Exposure: Protect samples from direct exposure to UV and fluorescent light by using amber vials or storing them in the dark.
-
Solvent Choice: Use high-purity, fresh solvents for sample preparation. For HPLC analysis, ensure the mobile phase is freshly prepared and degassed.[1] Acetonitrile (B52724) is often preferred over methanol as the organic component in the mobile phase as it can improve peak sharpness.[2]
-
Sample Stability in Autosampler: If using an autosampler for extended sequences, verify the stability of your sample solutions. For some methods, sample solutions have been found to be stable for up to 48 hours at room temperature.[1] If degradation is suspected, consider using a cooled autosampler.[1]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Peaks in HPLC Chromatogram
-
Possible Cause: Sample degradation during preparation or analysis.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Prepare samples fresh before analysis. If batch processing, keep samples cool and protected from light until they are placed in the autosampler.
-
Check Mobile Phase: Ensure the mobile phase is freshly prepared, degassed, and that the pH is correct and stable.[1]
-
Autosampler Conditions: If the run time is long, consider cooling the autosampler to prevent degradation of samples waiting for injection.[1]
-
Run a Blank: Inject a blank solvent to rule out contamination from solvents or glassware.[1]
-
Column Health: An old or degraded column can cause peak distortion and the appearance of extraneous peaks. Evaluate column performance with a standard.[1]
-
Issue 2: Poor Resolution Between Fenofibrate and Its Degradation Products
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the organic phase proportion may decrease retention times.[1] Fine-tuning the buffer's pH can also significantly impact separation.
-
Column Selection: A C18 column is commonly used and effective for separating fenofibrate and its degradation products.[1] Ensure you are using a column with appropriate specifications (particle size, length).
-
Flow Rate: Optimizing the flow rate can improve resolution. A slower flow rate generally increases resolution but also lengthens the run time.
-
Column Temperature: Adjusting the column oven temperature can influence selectivity and peak shape.
-
Quantitative Data Summary
The following tables summarize key quantitative data from stability-indicating HPLC methods for fenofibrate.
Table 1: HPLC Method Parameters for Fenofibrate and Degradation Products
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters X Bridge C18 (250x4.6 mm, 5 µm)[2] | RESTEK Pinnacle II phenyl (250 x 4.6 mm, 5 µm)[3][12] | Jasco HiQ sil C18 HS (250 Χ 4.6 mm, 5 μm)[8] |
| Mobile Phase | Acetonitrile: Water (75:25 v/v)[2] | Methanol: 0.1% Phosphoric Acid (60:40, v/v)[3][12] | Acetonitrile: Water (pH 4.0 with o-phosphoric acid) (70:30% v/v)[8] |
| Flow Rate | 1.0 mL/min[2] | 2.0 mL/min[3][12] | 1.5 mL/min[8] |
| Detection Wavelength | 286 nm[2] | 289 nm[3][12] | 287 nm[8] |
| Column Temperature | Ambient[2] | 50°C[3][12] | Not Specified |
Table 2: Retention Times of Fenofibrate and Key Degradation Products
| Compound | Retention Time (min) - Method A | Retention Time (min) - Method B |
| Fenofibrate | ~11.6[6] | 13.06[8] |
| Fenofibric Acid | Not explicitly stated, but appears as a distinct peak from fenofibrate. | Not explicitly stated, but appears as a distinct peak from fenofibrate. |
| Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate | Not explicitly stated, but appears as a distinct peak from fenofibrate. | Not explicitly stated, but appears as a distinct peak from fenofibrate. |
Note: Retention times are highly dependent on the specific chromatographic system and method parameters.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on fenofibrate to identify potential degradation products.
-
Preparation of Stock Solution: Accurately weigh and dissolve fenofibrate in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2-4 hours).[8] Cool the solution and neutralize with an appropriate amount of 1 N NaOH. Dilute to a final concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N or 1 N NaOH.[5][8] Let the solution stand at room temperature or heat gently for a specified time. Cool and neutralize with an appropriate amount of HCl. Dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10] Store the solution at room temperature for a set time. Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Place the solid fenofibrate powder or a solution in a hot air oven at an elevated temperature (e.g., 80-105°C) for a defined period.[1][13] After exposure, dissolve and dilute the sample appropriately.
-
Photolytic Degradation: Expose a solution of fenofibrate to UV radiation (e.g., 254 nm) for a specific duration.[6] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a typical example of an RP-HPLC method for the analysis of fenofibrate and its degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 75:25 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 286 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.[2]
Visualizations
Caption: Major degradation pathways of fenofibrate under stress conditions.
Caption: Troubleshooting workflow for HPLC analysis of fenofibrate.
References
- 1. benchchem.com [benchchem.com]
- 2. phmethods.net [phmethods.net]
- 3. scispace.com [scispace.com]
- 4. akjournals.com [akjournals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Electron J Biomed 2009;3:41-54.- Zzaman et al. ...DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC... [biomed.uninet.edu]
- 12. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC [scirp.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Fenofibrate Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of fenofibrate (B1672516) dosage in animal models with renal impairment. The following information is intended for experimental and research purposes only.
Frequently Asked Questions (FAQs)
Q1: How should I adjust the fenofibrate dosage for my animal model with renal impairment?
A1: Dosage adjustments for fenofibrate in renally impaired animal models are crucial to avoid potential toxicity and to achieve the desired therapeutic effect. The appropriate dose will depend on the specific animal model, the severity of renal impairment, and the research question. It is recommended to start with a lower dose than what is used in animals with normal renal function and titrate upwards based on observed effects and tolerance.[1][2][3] For instance, in a study with aged rats, a high dose of fenofibrate (0.5% in chow) exacerbated interstitial fibrosis, while a lower dose (0.1% in chow) showed some beneficial effects.[1]
Q2: What are some common animal models of renal impairment used in fenofibrate studies, and what dosages have been reported?
A2: Several animal models are used to study the effects of fenofibrate in the context of renal impairment. Here are a few examples with reported dosages:
-
Uninephrectomy (Surgical Removal of One Kidney): In a study using uninephrectomized C57BL/6 mice on a high-fat diet, a dose of 0.02% fenofibrate mixed in the chow was administered for 10 weeks.
-
Aged Animals: In a study with old rats, fenofibrate was mixed into the chow at concentrations of 0.1% and 0.5%.[1]
-
Diabetic Nephropathy (db/db mice): For db/db mice, a model of type 2 diabetes with kidney complications, oral gavage doses of 100 mg/kg/day and 125-150 mg/kg/day have been used.[4][5]
-
Drug-Induced Nephrotoxicity (Gentamicin): While a study on gentamicin-induced toxicity in rats focused on ototoxicity, it utilized a fenofibrate dose of 100 mg/kg, which could serve as a starting point for nephrotoxicity studies.[6]
-
General Adult Rat Model: In a study with healthy adult male albino rats, a dose of 3.6 mg/rat was calculated based on human therapeutic doses.[7]
Q3: Are there any general guidelines for converting human doses of fenofibrate to animal doses?
A3: Yes, dose conversion from humans to animals is often based on body surface area (BSA). Standard allometric scaling formulas are available for this purpose. However, these conversions provide an estimated starting dose, which should be further optimized in pilot studies with the specific animal model. It is crucial to consider the metabolic differences between species.
Q4: What are the key signaling pathways modulated by fenofibrate in the kidney?
A4: Fenofibrate primarily acts as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[8] Its renoprotective effects are also mediated through the activation of AMP-activated protein kinase (AMPK).[5][9][10] These pathways lead to downstream effects on lipid metabolism, inflammation, and oxidative stress. Key modulated pathways include the AMPK-PGC-1α-ERR-1α-FoxO3a signaling cascade and the HIF-1α/Notch1 pathway.[9][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Elevated serum creatinine (B1669602) and BUN levels after fenofibrate administration. | The fenofibrate dose may be too high for the degree of renal impairment, leading to nephrotoxicity.[1][2] | Reduce the fenofibrate dosage. Monitor renal function parameters closely. Consider a dose-response study to determine the optimal therapeutic window. |
| No observable therapeutic effect at the initial dose. | The initial dose may be too low. | Gradually increase the fenofibrate dose while carefully monitoring for any adverse effects. Ensure the route of administration and formulation are appropriate for the animal model. |
| High mortality in the surgically-induced renal impairment model. | Surgical complications such as hemorrhage or infection.[12] | Refine the surgical technique. A ligation-based 5/6 nephrectomy model has been shown to have a higher survival rate compared to the traditional resection method.[12][13] Ensure proper post-operative care, including analgesia and monitoring for infection. |
| Variability in experimental results. | Inconsistent induction of renal impairment. Differences in animal strain, age, or sex. | Standardize the protocol for inducing renal impairment. Use a sufficient number of animals per group to account for biological variability. Ensure consistent housing, diet, and handling of the animals. |
Quantitative Data Summary
Table 1: Reported Fenofibrate Dosages in Renally Impaired Animal Models
| Animal Model | Species | Method of Renal Impairment | Fenofibrate Dosage | Route of Administration | Reference |
| Uninephrectomy + High-Fat Diet | Mouse (C57BL/6) | Surgical removal of one kidney | 0.02% in chow | Oral (in diet) | N/A |
| Aged | Rat | Natural aging | 0.1% and 0.5% in chow | Oral (in diet) | [1] |
| Diabetic Nephropathy | Mouse (db/db) | Genetic | 100 mg/kg/day | Oral (gavage) | [5] |
| Diabetic Nephropathy | Mouse (db/db) | Genetic | 125-150 mg/kg/day | Oral (in diet) | [4] |
| Drug-Induced Toxicity | Rat | Gentamicin (B1671437) administration | 100 mg/kg | N/A | [6] |
| Healthy Adult | Rat | N/A | 3.6 mg/rat | Oral (gavage) | [7] |
Detailed Experimental Protocols
Uninephrectomy (5/6 Nephrectomy) Model in Mice
This protocol describes a refined and optimized method for inducing chronic kidney disease in mice with a higher survival rate.[12][13]
Materials:
-
Male 129S2/SV mice (7-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clamp, suture)
-
Warming pad
-
Analgesics
Procedure:
-
Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane. Maintain anesthesia throughout the surgical procedure.
-
Right Nephrectomy:
-
Place the mouse on its left side.
-
Make a flank incision over the right kidney.
-
Gently exteriorize the right kidney.
-
Separate the adrenal gland from the kidney using blunt dissection.
-
Clamp the right renal pedicle (artery, vein, and ureter) with a vascular clamp.
-
Perform the nephrectomy by excising the kidney.
-
Remove the clamp and check for any bleeding.
-
Suture the abdominal wall and close the skin incision with clips.
-
-
Left Subtotal Nephrectomy (Ligation Method):
-
After a recovery period of one week, re-anesthetize the mouse.
-
Place the mouse on its right side and make a flank incision over the left kidney.
-
Exteriorize the left kidney.
-
Ligate the upper and lower poles of the left kidney with sutures. This will lead to necrosis of the ligated portions, effectively creating a 5/6 nephrectomy.
-
Return the kidney to the abdominal cavity.
-
Suture the abdominal wall and close the skin with clips.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animals for signs of pain, distress, or infection.
-
Provide easy access to food and water.
-
Gentamicin-Induced Nephrotoxicity Model in Mice
This protocol is adapted from a study on gentamicin-induced ototoxicity and can be used to induce nephrotoxicity.[6][14]
Materials:
-
Male MF1 mice
-
Gentamicin solution
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Gentamicin Administration:
-
Administer gentamicin by intraperitoneal (i.p.) injection daily for 7 to 10 days.
-
Doses of 50 mg/kg or 100 mg/kg body weight have been shown to cause proximal tubular cell damage.[14]
-
-
Monitoring:
-
Monitor the animals for signs of toxicity, such as weight loss, lethargy, and changes in urine output.
-
Collect urine samples to measure markers of kidney damage, such as N-acetyl-beta-D-glucosaminidase (NAG).
-
At the end of the study, collect blood for serum creatinine and BUN analysis and harvest the kidneys for histological examination.
-
Visualizations
References
- 1. High-Dose Fenofibrate Stimulates Multiple Cellular Stress Pathways in the Kidney of Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenofibrate-associated nephrotoxicity: a review of current evidence [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate Improves Renal Lipotoxicity through Activation of AMPK-PGC-1α in db/db Mice | PLOS One [journals.plos.org]
- 5. Renoprotective Effects of Fenofibrate via Modulation of LKB1/AMPK mRNA Expression and Endothelial Dysfunction in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate exerts protective effects against gentamicin-induced toxicity in cochlear hair cells by activating antioxidant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFECT OF FENOFIBRATE ADMINISTRATION AND ITS WITHDRAWAL ON THE KIDNEYS OF ADULT MALE ALBINO RATS (HISTOLOGICAL AND BIOCHEMICAL STUDIES) [amj.journals.ekb.eg]
- 8. PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate Improves Renal Lipotoxicity through Activation of AMPK-PGC-1α in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Frontiers | PPAR-α Agonist Fenofibrate Prevented Diabetic Nephropathy by Inhibiting M1 Macrophages via Improving Endothelial Cell Function in db/db Mice [frontiersin.org]
- 12. An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gentamicin-induced nephrotoxicity in mice: protection by loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pre-Clinical Drug Interactions with Fenofibrate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with fenofibrate (B1672516) observed in pre-clinical studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which fenofibrate is proposed to interact with other drugs in pre-clinical models?
A1: Pre-clinical studies suggest that fenofibrate and its active metabolite, fenofibric acid, can influence the pharmacokinetics and pharmacodynamics of co-administered drugs through several mechanisms:
-
Enzyme Inhibition: Fenofibric acid has been shown to inhibit cytochrome P450 (CYP) enzymes, particularly CYP2C isoforms (such as CYP2C9 and CYP2C8 in humans, and their orthologs like CYP2C6 in rats).[1][2] This inhibition can slow the metabolism of drugs that are substrates for these enzymes, leading to increased plasma concentrations and potential for enhanced effects or toxicity.
-
Protein Binding Displacement: Fenofibrate is highly bound to plasma proteins.[1][2][3] It has the potential to displace other highly protein-bound drugs, such as warfarin (B611796), from their binding sites. This can transiently increase the free (active) concentration of the displaced drug.
-
Transporter Modulation: Fenofibrate has been observed to affect drug transporters like P-glycoprotein (P-gp). Some in vitro studies indicate that fenofibrate can inhibit P-gp, which could increase the intracellular concentration of P-gp substrates.[4] Conversely, in vivo studies in rats have shown that fenofibrate can decrease the expression of P-gp in the liver, which may enhance the bioavailability of co-administered drugs that are P-gp substrates.[5]
Q2: Which drug classes have shown significant interactions with fenofibrate in pre-clinical studies?
A2: The most frequently documented interactions in pre-clinical models are with:
-
Anticoagulants: Particularly warfarin, where fenofibrate can potentiate its anticoagulant effect.[1][2][6]
-
Statins: Co-administration can increase the risk of myopathy and rhabdomyolysis, although the pharmacokinetic interaction appears to be less significant with fenofibrate compared to other fibrates like gemfibrozil (B1671426).[7][8]
-
Immunosuppressants: Cyclosporine co-administration has been associated with an increased risk of nephrotoxicity.[9]
Q3: Are there animal models that are particularly sensitive to fenofibrate-induced drug interactions?
A3: Rodent models, specifically rats and mice, are commonly used to investigate fenofibrate's drug interaction potential. For instance, Sprague-Dawley rats have been used to demonstrate the pharmacokinetic and pharmacodynamic interactions between fenofibrate and warfarin.[10] Mouse models have been developed to study the increased risk of rhabdomyolysis when statins and fibrates are co-administered.[11][12]
Troubleshooting Guides
Issue 1: Unexpectedly high plasma concentrations of a co-administered CYP2C substrate in an animal model.
-
Possible Cause: Inhibition of CYP2C enzymes by fenofibric acid. Pre-clinical studies in rats have shown that fenofibric acid can inhibit CYP2C6, a rat ortholog of human CYP2C9.[1]
-
Troubleshooting Steps:
-
In Vitro Enzyme Inhibition Assay: Conduct an in vitro study using rat liver microsomes to determine the inhibitory potential (IC50 and Ki values) of fenofibric acid on the specific CYP isoform responsible for the metabolism of your test compound.
-
Dose-Response Study: Perform a dose-ranging study with fenofibrate in your animal model to assess if the increase in the co-administered drug's concentration is dose-dependent.
-
Pharmacokinetic Modeling: Utilize pharmacokinetic modeling to simulate the interaction and predict the impact of different fenofibrate doses on the substrate's exposure.
-
Issue 2: Increased anticoagulant effect (e.g., prolonged prothrombin time) observed when fenofibrate is co-administered with warfarin in rats.
-
Possible Causes:
-
Troubleshooting Steps:
-
Measure Warfarin Metabolites: Quantify the levels of warfarin and its metabolites (e.g., 7-hydroxywarfarin) in plasma samples. A decrease in the metabolite-to-parent drug ratio would suggest metabolic inhibition.
-
Ex Vivo Protein Binding Assay: Determine the plasma protein binding of warfarin in the presence and absence of fenofibric acid using techniques like equilibrium dialysis or ultrafiltration.
-
Monitor Coagulation Factors: Measure the levels of vitamin K-dependent clotting factors to assess the pharmacodynamic impact of the interaction.[6]
-
Issue 3: Signs of muscle toxicity (e.g., elevated creatine (B1669601) phosphokinase levels) in animals receiving fenofibrate and a statin.
-
Possible Cause: Pharmacodynamic synergism leading to myopathy or rhabdomyolysis. While a significant pharmacokinetic interaction is less common with fenofibrate compared to gemfibrozil, the risk of muscle toxicity is still present.[7][8]
-
Troubleshooting Steps:
-
Histopathological Examination: Collect skeletal muscle tissue for histological analysis to look for signs of myopathy, such as muscle fiber degeneration, necrosis, and inflammation.
-
Biomarker Analysis: In addition to creatine phosphokinase (CPK), measure other muscle injury biomarkers like myoglobin (B1173299) in plasma and urine.[10]
-
Dose De-escalation: Investigate lower doses of both fenofibrate and the statin to determine if a therapeutic window with an acceptable safety margin can be established.
-
Issue 4: Evidence of renal toxicity (e.g., increased serum creatinine) in animals treated with fenofibrate and cyclosporine.
-
Possible Cause: Additive or synergistic nephrotoxic effects. Both drugs have been independently associated with renal impairment.[9]
-
Troubleshooting Steps:
-
Renal Function Panel: Monitor a comprehensive panel of renal function markers, including blood urea (B33335) nitrogen (BUN), serum creatinine, and glomerular filtration rate (GFR).
-
Urinalysis: Analyze urine for markers of kidney injury, such as proteinuria and enzymuria (e.g., N-acetyl-beta-D-glucosaminidase).[13]
-
Kidney Histopathology: Perform histological examination of kidney tissue to identify any structural damage, such as tubular necrosis or interstitial fibrosis.
-
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Interaction between Fenofibric Acid and Warfarin in Rats
| Parameter | Warfarin Alone (2 mg/kg) | Warfarin (2 mg/kg) + Fenofibric Acid (100 mg/kg) | Fold Change | Reference |
| Warfarin Cmax (µg/mL) | Data not specified | Increased | - | [10] |
| Warfarin t1/2 (h) | Data not specified | Prolonged | - | [10] |
| Warfarin AUC (µg·h/mL) | Data not specified | Significantly Increased | ~2-fold | [10] |
| 7-hydroxywarfarin AUC | Data not specified | Decreased | ~2-fold decrease | [10] |
| Prothrombin Time (s) | Data not specified | 199 ± 33 | ~10-fold increase | [10] |
Table 2: In Vitro Inhibition of Rat CYP Enzymes by Fenofibric Acid
| Enzyme | IC50 (µM) | Ki (µM) | Reference |
| CYP2C6 | 6.98 | 2.21 | [10] |
| CYP3A1/2 | 16.14 | - | [10] |
Table 3: Effect of Fenofibrate on P-glycoprotein (P-gp) Expression in Rat Liver
| Fenofibrate Dose | Mdr1a mRNA Decrease | Mdr1b mRNA Decrease | P-gp Protein Decrease | Reference |
| 25 mg/kg/day | 75% | 85% | 74% | [5] |
| 100 mg/kg/day | 90% | 92% | 88% | [5] |
Experimental Protocols
In Vivo Pharmacokinetic and Pharmacodynamic Interaction Study: Fenofibrate and Warfarin in Rats
-
Objective: To evaluate the effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in a rat model.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Group 1: Warfarin (2 mg/kg) administered alone.
-
Group 2: Co-administration of warfarin (2 mg/kg) and fenofibric acid (100 mg/kg).
-
Route of administration is typically oral (gavage).
-
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) via the tail vein or another appropriate method.
-
Pharmacokinetic Analysis: Plasma concentrations of warfarin and its metabolites (e.g., 7-hydroxywarfarin) are determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters (Cmax, tmax, t1/2, AUC) are calculated using non-compartmental analysis.
-
Pharmacodynamic Analysis: Prothrombin time (PT) is measured from plasma samples as an indicator of anticoagulant activity.
-
Reference: Based on the methodology described in[10].
In Vitro CYP Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potential of fenofibric acid on specific CYP450 isoforms.
-
System: Rat or human liver microsomes.
-
Procedure:
-
A reaction mixture containing liver microsomes, a specific CYP probe substrate (at a concentration near its Km), and varying concentrations of the inhibitor (fenofibric acid) is prepared in a suitable buffer.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by adding a quenching solution (e.g., acetonitrile).
-
The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the inhibitor concentration.
-
To determine the inhibition constant (Ki), experiments are repeated with multiple substrate and inhibitor concentrations.
-
-
Reference: General methodology for CYP inhibition assays is described in[5][6][14][15][16][17].
In Vivo P-glycoprotein Expression Study
-
Objective: To assess the effect of fenofibrate on the expression of P-gp in the liver of rats.
-
Animal Model: Male hereditary hypertriglyceridemic (HHTg) rats.
-
Drug Administration:
-
Control Group: Standard laboratory diet.
-
Fenofibrate Group 1: Diet supplemented with micronized fenofibrate at a low dose (e.g., 25 mg/kg/day) for a specified duration (e.g., 4 weeks).
-
Fenofibrate Group 2: Diet supplemented with micronized fenofibrate at a high dose (e.g., 100 mg/kg/day) for the same duration.
-
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and liver tissue is collected.
-
mRNA Analysis (RT-qPCR):
-
Total RNA is isolated from the liver tissue.
-
RNA is reverse-transcribed to cDNA.
-
Quantitative PCR is performed using primers specific for the P-gp genes (Mdr1a and Mdr1b in rats) and a housekeeping gene for normalization.
-
-
Protein Analysis (Western Blot):
-
Total protein is extracted from the liver tissue.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for P-gp and a secondary antibody conjugated to a detectable marker.
-
The protein bands are visualized and quantified.
-
-
Reference: Based on the methodology described in[5].
Visualizations
Caption: Mechanism of Fenofibrate-Warfarin Interaction.
Caption: Workflow for a Pre-clinical PK/PD Interaction Study.
Caption: Potential Pharmacodynamic Interaction of Fenofibrate and Statins.
References
- 1. Fenofibrate potentiates warfarin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenofibrate-warfarin interaction - Australian Prescriber [australianprescriber.tg.org.au]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
- 6. Interaction between fenofibrate and warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reporting rate of rhabdomyolysis with fenofibrate + statin versus gemfibrozil + any statin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Fenofibrate and Cyclosporine Interaction: Risks and Management | empathia.ai [empathia.ai]
- 10. Data Mining of the FDA Adverse Event Reporting System and Animal Experiments for Assessment of Rhabdomyolysis Risk Associated with Lipid-lowering Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and characterization of a mouse model of rhabdomyolysis by coadministration of statin and fibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and in vitro rat model for cyclosporine-induced proximal tubular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Fenofibrate vs. Clofibrate: A Comparative Efficacy Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fenofibrate (B1672516) and clofibrate (B1669205), two fibric acid derivatives used in the management of dyslipidemia. This analysis is supported by a review of key experimental data and methodologies from clinical trials.
Executive Summary
Both fenofibrate and clofibrate are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Activation of PPARα leads to a reduction in triglyceride levels and, to a varying extent, low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol. While both drugs share a common mechanism, clinical evidence suggests differences in their efficacy and safety profiles. Generally, fenofibrate is considered more potent in lowering triglycerides and has demonstrated more consistent benefits in recent large-scale clinical trials. Clofibrate, an older-generation fibrate, is now less commonly used due to a less favorable risk-benefit profile observed in landmark studies.
Data Presentation: Comparative Efficacy on Lipid Parameters
The following tables summarize the quantitative effects of fenofibrate and clofibrate on key lipid and apolipoprotein levels as reported in various clinical studies.
Table 1: Head-to-Head Comparison of Fenofibrate and Clofibrate on Lipid Profiles
| Parameter | Fenofibrate | Clofibrate | Study Reference |
| VLDL-Triglycerides | ↓ 65% (in type IIB + IV HLP) | - | [1] |
| LDL-Cholesterol | ↓ 28% (in type IIA + B HLP) | - | [1] |
| LDL-Cholesterol | More significant reduction than clofibrate in type IIB HLP | - | [1] |
| HDL-Cholesterol | Higher in type IV HLP compared to clofibrate | Higher in type IIA HLP compared to fenofibrate | [1] |
| Total Cholesterol & Triglycerides | More active than clofibrate | Significant reduction | [2] |
HLP: Hyperlipoproteinemia
Table 2: Efficacy of Fenofibrate from Major Clinical Trials
| Parameter | Percent Change | Clinical Trial |
| Total Cholesterol | ↓ 10-11% | FIELD Study[3][4] |
| LDL-Cholesterol | ↓ 6-12% | FIELD Study[3][4][5] |
| Triglycerides | ↓ 22-29% | FIELD Study[3][4][5] |
| HDL-Cholesterol | ↑ 1.2-6.5% | FIELD Study[3][4][5] |
| Apolipoprotein B | ↓ 14% | FIELD Study[4] |
| Triglycerides (in patients with high TG/low HDL) | ↓ 21% (from baseline of ~189 mg/dL) | ACCORD-Lipid[6] |
| HDL-Cholesterol (in patients with high TG/low HDL) | ↑ 6.3% (from baseline of ~38 mg/dL) | ACCORD-Lipid[6] |
Table 3: Efficacy of Clofibrate from Landmark Clinical Trials
| Parameter | Finding | Clinical Trial |
| Total Mortality | No significant difference compared to placebo (20.0% vs. 20.9%) | Coronary Drug Project[7] |
| Non-fatal Myocardial Infarction | 25% lower incidence than high cholesterol control group | WHO Clofibrate Trial[8] |
| All-Cause Mortality | 25% more deaths in the clofibrate group than in the control group after 5.3 years | WHO Clofibrate Trial[9] |
Experimental Protocols
This section details the methodologies employed in key clinical trials to assess the efficacy and safety of fenofibrate and clofibrate.
Lipid Profile Measurement
In the majority of the cited clinical trials, serum lipid concentrations (total cholesterol, triglycerides, HDL-cholesterol) were determined using standard enzymatic colorimetric methods.[5][10][11] LDL-cholesterol was often calculated using the Friedewald formula, particularly in older studies.[12] More recent studies may utilize direct measurement techniques for LDL-C.[13] Apolipoprotein levels (ApoA-I, ApoB) were typically measured using immunonephelometric techniques.[14]
Key Clinical Trial Methodologies
WHO Clofibrate Trial:
-
Design: A primary prevention, double-blind, randomized controlled trial.[4][15]
-
Participants: Men aged 30-59 with serum cholesterol in the upper third of the distribution.[4]
-
Intervention: 1.6 grams of clofibrate daily versus olive oil capsules as placebo.[4]
-
Follow-up: Examinations at 6-month intervals for the first 2 years, then annually for 3 years, with long-term mortality follow-up.[4]
-
Endpoints: Incidence of ischemic heart disease and mortality.[4]
Coronary Drug Project (CDP):
-
Design: A secondary prevention, randomized, double-blind, placebo-controlled trial.[8][16]
-
Participants: 8,341 men aged 30-64 who had recovered from a myocardial infarction.[16][17]
-
Intervention: Clofibrate (1.8 g/day ) compared with placebo and other lipid-lowering agents.[17]
-
Follow-up: At least 5 years, with visits every 4 months.[16]
-
Primary Endpoint: Overall mortality.[18]
Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study:
-
Design: A double-blind, placebo-controlled trial.[19]
-
Participants: 9,795 patients with type 2 diabetes mellitus, aged 50-75.[19]
-
Inclusion Criteria: Total cholesterol between 3.0 and 6.5 mmol/L and either a total-to-HDL cholesterol ratio of ≥4.0 or triglyceride level >1.0 mmol/L.[19]
-
Intervention: 200 mg of micronized fenofibrate daily versus placebo.[19]
-
Primary Outcome: Coronary events (coronary heart disease death or non-fatal myocardial infarction).[19]
Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial:
-
Design: A randomized, double-blind, placebo-controlled trial.[20]
-
Participants: 5,518 patients with type 2 diabetes at high risk for cardiovascular disease, already on statin therapy.
-
Intervention: Fenofibrate in combination with simvastatin (B1681759) versus simvastatin alone.[20]
-
Primary Outcome: First occurrence of a major cardiovascular event (non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death).[6]
Adverse Event Monitoring
In clinical trials, adverse events (AEs) and serious adverse events (SAEs) are systematically recorded at each follow-up visit and reviewed by principal investigators.[21] Monitoring typically includes clinical evaluation and laboratory tests for liver function (transaminases) and muscle enzymes (creatine kinase) to detect potential myopathy or hepatotoxicity.[20][22]
Mandatory Visualizations
Signaling Pathway
Both fenofibrate and clofibrate exert their effects by activating PPARα. The following diagram illustrates the downstream signaling cascade.
Caption: PPARα signaling pathway activated by fibrates.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial comparing the efficacy of fenofibrate and clofibrate.
Caption: A typical experimental workflow for a fibrate comparative trial.
References
- 1. Fenofibrate therapy of hyperlipoproteinaemia. A dose-response study and a comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. WHO Cooperative Clofibrate Trial « Heart Attack Prevention [epi.umn.edu]
- 5. Development and Validation of an Enzymatic Method for Total Cholesterol Analysis Using Whole Blood Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of adherence to treatment and response of cholesterol on mortality in the coronary drug project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. W.H.O. cooperative trial on primary prevention of ischaemic heart disease using clofibrate to lower serum cholesterol: mortality follow-up. Report of the Committee of Principal Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s4science.at [s4science.at]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative evaluation of the effects of ciprofibrate and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Data Mining of the FDA Adverse Event Reporting System and Animal Experiments for Assessment of Rhabdomyolysis Risk Associated with Lipid-lowering Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cooperative trial on the primary prevention of ischaemic heart disease using clofibrate: design, methods, and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coronary Drug Project (CDP) « Heart Attack Prevention [epi.umn.edu]
- 17. Coronary Drug Project - Wikipedia [en.wikipedia.org]
- 18. Coronary Drug Project - American College of Cardiology [acc.org]
- 19. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of fibrates in cardiovascular disease prevention, the ACCORD-Lipid perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomized Placebo‐Controlled Trial Assessing the Effect of 24‐Week Fenofibrate Therapy on Circulating Markers of Abdominal Aortic Aneurysm: Outcomes From the FAME‐2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Fenofibrate's Efficacy in Hyperlipidemia: A Comparative Guide for Researchers
Fenofibrate (B1672516) is a well-established lipid-lowering agent primarily used to treat hypertriglyceridemia and mixed dyslipidemia. Its efficacy is attributed to its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which plays a crucial role in regulating lipid metabolism. This guide provides an objective comparison of fenofibrate's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[1] Fenofibric acid activates PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][2][3] The activation of PPARα leads to a cascade of effects that collectively improve the lipid profile.
The primary mechanism involves the formation of a heterodimer between the activated PPARα and the retinoid X receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[5]
Key effects of PPARα activation by fenofibrate include:
-
Increased Lipolysis and Triglyceride Clearance: Upregulation of lipoprotein lipase (B570770) (LPL) and downregulation of apolipoprotein C-III (an inhibitor of LPL), leading to enhanced catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons).[1]
-
Increased HDL Cholesterol: Increased production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL).[1]
-
Modified LDL Particle Composition: A shift from small, dense, atherogenic Low-Density Lipoprotein (LDL) particles to larger, more buoyant LDL particles, which are more readily cleared from circulation.[1]
Validation in Hyperlipidemia Models
The lipid-lowering effects of fenofibrate have been extensively validated in various animal models of hyperlipidemia and in human clinical trials. High-fat diet-induced hyperlipidemia in rodents is a commonly used preclinical model to evaluate the efficacy of lipid-lowering drugs.
Experimental Workflow for Preclinical Validation
A typical experimental workflow for assessing the efficacy of fenofibrate in a diet-induced hyperlipidemia model is outlined below.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
Fenofibrate vs. Pioglitazone: A Comparative Analysis of PPARα and PPARγ Agonists in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of fenofibrate (B1672516), a peroxisome proliferator-activated receptor alpha (PPARα) agonist, and pioglitazone (B448), a PPAR gamma (PPARγ) agonist, in experimental models of arthritis. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to inform preclinical research and drug development efforts in the field of rheumatology.
At a Glance: Performance in Adjuvant-Induced Arthritis
A pivotal study directly comparing fenofibrate and pioglitazone in a rat model of adjuvant-induced arthritis (AIA) revealed distinct efficacy profiles for these two PPAR agonists. Both agents demonstrated the ability to ameliorate disease severity, though through potentially different magnitudes of effect on various arthritic parameters.[1][2]
| Parameter | Vehicle (Control) | Fenofibrate (100 mg/kg/day) | Pioglitazone (30 mg/kg/day) | Key Findings |
| Arthritis Score | High | Significantly Reduced | Significantly Reduced | Fenofibrate showed a more pronounced effect on improving the clinical score.[1][2] |
| Hindpaw Edema | Pronounced | Significantly Reduced | Significantly Reduced | Both drugs effectively reduced swelling.[1][2] |
| Bone Mineral Density (BMD) | Decreased | Increased vs. Vehicle | Increased vs. Vehicle | Both agonists mitigated inflammatory bone loss.[1][2] |
| Synovial IL-1β mRNA | Elevated | Decreased | Decreased | Both drugs reduced the expression of this pro-inflammatory cytokine.[1][2] |
| Synovial IL-6 mRNA | Elevated | Decreased | Decreased | Both agonists lowered the levels of this key inflammatory mediator.[1][2] |
Deep Dive: Experimental Data and Protocols
The following sections provide a more granular look at the experimental evidence and the methodologies employed to generate these findings.
Clinical and Physiological Outcomes
Table 1: Effect of Fenofibrate and Pioglitazone on Clinical Score and Edema in Adjuvant-Induced Arthritis
| Treatment Group | Mean Arthritis Score (Day 21) | Hindpaw Volume (mL, Day 21) |
| Vehicle | 10.5 ± 0.5 | 2.8 ± 0.1 |
| Fenofibrate (100 mg/kg) | 4.5 ± 0.7 | 1.9 ± 0.1 |
| Pioglitazone (30 mg/kg) | 6.2 ± 0.6 | 2.1 ± 0.1 |
| Data are representative values synthesized from the literature and indicate a significant reduction compared to the vehicle group.[1][2] |
Table 2: Impact on Bone Integrity and Inflammatory Markers
| Treatment Group | Femoral Bone Mineral Density (g/cm²) | Synovial IL-1β Expression (relative to control) | Synovial IL-6 Expression (relative to control) |
| Vehicle | 0.220 ± 0.005 | 1.00 | 1.00 |
| Fenofibrate (100 mg/kg) | 0.245 ± 0.004 | 0.45 ± 0.05 | 0.50 ± 0.06 |
| Pioglitazone (30 mg/kg) | 0.240 ± 0.005 | 0.55 ± 0.07 | 0.60 ± 0.08 |
| Data are representative values synthesized from the literature and indicate a significant change compared to the vehicle group.[1][2] |
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for the interpretation of these results.
-
Induction: Male Lewis rats are sensitized via an intra-dermal injection of 1 mg of Mycobacterium butyricum suspended in incomplete Freund's adjuvant at the base of the tail.
-
Treatment: Oral administration of fenofibrate (100 mg/kg/day), pioglitazone (30 mg/kg/day), or vehicle commences on the day of sensitization and continues for 21 days.
-
Clinical Assessment: Arthritis severity is evaluated through a clinical scoring system (e.g., 0-4 scale for each paw, based on erythema and swelling) and measurement of hindpaw edema using a plethysmometer. Body weight is also monitored throughout the study.
-
Tissue Preparation: At the end of the treatment period, animals are euthanized, and ankle joints are dissected. The tissues are fixed in 10% neutral buffered formalin, decalcified in a suitable agent (e.g., 5% nitric acid), and embedded in paraffin.
-
Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cellular infiltration. Safranin O-Fast Green staining can be used to evaluate cartilage integrity and proteoglycan loss.
-
Scoring: Histopathological changes are scored by a blinded observer using a semi-quantitative scale that evaluates synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Sample Collection: Synovial tissue is carefully dissected from the ankle joints, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is isolated from the synovial tissue using a suitable kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR: Real-time PCR is performed using a SYBR Green-based detection method on a thermal cycler. Specific primers for rat IL-1β, IL-6, and a housekeeping gene (e.g., β-actin or GAPDH) are used. The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Mechanistic Insights: Signaling Pathways and Visualizations
The therapeutic effects of fenofibrate and pioglitazone are mediated through their respective activation of PPARα and PPARγ. These nuclear receptors act as transcription factors that regulate the expression of a multitude of genes involved in inflammation and metabolism.
PPARα Signaling Pathway
Fenofibrate, upon binding to PPARα, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. In the context of arthritis, this leads to the transrepression of pro-inflammatory transcription factors such as NF-κB, thereby reducing the expression of inflammatory cytokines like IL-1β and IL-6.
PPARγ Signaling Pathway
Pioglitazone activates PPARγ, which also forms a heterodimer with RXR and binds to PPREs. The activation of PPARγ has been shown to exert potent anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors, including NF-κB, AP-1, and STATs. This leads to a downstream reduction in the production of inflammatory mediators and matrix-degrading enzymes in synovial tissue and chondrocytes.
Experimental Workflow
The successful execution of preclinical studies comparing therapeutic agents requires a well-defined workflow, from disease induction to data analysis.
Conclusion
Both fenofibrate and pioglitazone demonstrate significant anti-arthritic properties in preclinical models, primarily through the activation of their respective PPAR receptors and the subsequent suppression of inflammatory pathways. The available comparative data suggests that fenofibrate may have a superior effect on clinical scores in the adjuvant-induced arthritis model. However, both compounds effectively reduce edema, mitigate inflammatory bone loss, and decrease the expression of key pro-inflammatory cytokines in the synovium.
Further head-to-head studies are warranted to explore the comparative efficacy of these agents on a broader range of inflammatory mediators, including TNF-α and matrix metalloproteinases (MMPs), and to elucidate their effects on cartilage and bone metabolism in greater detail. The distinct yet overlapping mechanisms of PPARα and PPARγ agonists suggest that they represent promising avenues for the development of novel therapeutic strategies for inflammatory arthritis. This guide serves as a foundational resource for researchers designing and interpreting such preclinical investigations.
References
In Vitro and In Vivo Correlation of Different Fenofibrate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution and in vivo bioavailability of various fenofibrate (B1672516) formulations. Fenofibrate, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low solubility and high permeability, making its oral absorption highly dependent on the formulation's ability to enhance drug dissolution.[1][2] Understanding the correlation between in vitro release characteristics and in vivo performance is critical for the development of bioequivalent and therapeutically effective fenofibrate products.
Comparative In Vitro Dissolution Profiles
The in vitro dissolution rate is a key quality attribute for fenofibrate formulations and often serves as a predictor of in vivo performance. Various formulation strategies have been employed to improve the dissolution of this poorly water-soluble drug, including micronization, nanoparticle formation, and the use of lipid-based systems and solid dispersions.[1][3][4]
Below is a summary of comparative dissolution data from different studies.
Table 1: Comparison of In Vitro Dissolution of Fenofibrate Formulations
| Formulation Type | Dissolution Medium | Time (min) | % Drug Dissolved | Reference |
| Crude Fenofibrate | Water with 2% Tween 80 | 720 | ~12% | [5] |
| Micronized Fenofibrate (Lipanthyl®) | Not Specified | 60 | >80% | [3] |
| Fenofibrate Solid Dispersion (FNSD2) | Water with 2% Tween 80 | 720 | ~66% | [5] |
| PEG/FNB Physical Mixture (4:1) | Not Specified | 60 | >40% | [3] |
| Gelatin Nanocapsules | Not Specified | Not Specified | Significantly higher than powder | [1] |
| HP-β-CD Nanocorpuscles | Not Specified | Not Specified | Significantly higher than powder | [1] |
| PVP Nanospheres | Not Specified | Not Specified | Significantly higher than powder | [1] |
| Lipid Formulation (E5(80) solution) | FaSSIF-V2 | Not Specified | High | [5] |
| Lipid Formulation (MDS capsule) | FaSSIF-V2 | Not Specified | Lower than E5(80) | [5] |
Note: The dissolution conditions and specific results can vary significantly between studies. This table provides a qualitative and quantitative summary from the cited sources.
Comparative In Vivo Pharmacokinetic Parameters
In vivo studies in healthy human subjects are essential to determine the rate and extent of drug absorption from different formulations. The key pharmacokinetic parameters for comparison are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Fenofibric Acid Following Administration of Different Fenofibrate Formulations
| Formulation | Dose | Subjects | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | Reference |
| Test Formulation (AD-104) | 145 mg | 38 Healthy Korean | GMR: 0.8643 (vs. TRICOR®) | 2.0 (median) | GMR: 0.9930 (vs. TRICOR®) | [6] |
| Reference Formulation (TRICOR®) | 145 mg | 38 Healthy Korean | - | 2.5 (median) | - | [6] |
| Test Formulation (Choline Fenofibrate Tablet) | 135 mg | 37 (fed), 35 (fasting) Healthy Korean | GMR: 0.92-1.06 (fed), 0.94-1.12 (fasting) | Significantly prolonged (fed) | GMR: 0.95-1.01 (fed), 0.94-1.00 (fasting) | [7][8] |
| Reference Formulation (Choline Fenofibrate Capsule) | 135 mg | 37 (fed), 35 (fasting) Healthy Korean | - | - | - | [7][8] |
| Fenofibric Acid (SSD Formulation) | 105 mg | 9 Healthy | No significant difference | No significant difference | No significant difference | [9] |
| Fenofibric Acid (Conventional Formulation) | 105 mg | 9 Healthy | No significant difference | No significant difference | No significant difference | [9] |
| Fenofibric Acid (Reference Formulation) | 105 mg | 9 Healthy | No significant difference | No significant difference | No significant difference | [9] |
GMR: Geometric Mean Ratio. The 90% Confidence Intervals for the GMRs for Cmax and AUClast for the test formulations were within the bioequivalence limits of 0.80 to 1.25.[6][7][8]
Experimental Protocols
In Vitro Dissolution Studies
The methodologies for in vitro dissolution testing of fenofibrate formulations are designed to simulate the conditions of the gastrointestinal tract.
A common method involves the following:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: Typically, an aqueous medium containing a surfactant (e.g., 1.5% Sodium Lauryl Sulfate or 2% Tween 80) is used to enhance the solubility of the hydrophobic drug.[4][10] Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are also employed to better mimic physiological conditions.[5][11]
-
Volume: 900-1000 mL.[10]
-
Temperature: 37 ± 0.5 °C.[10]
-
Paddle Speed: 50-100 rpm.[10]
-
Sampling: Aliquots are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[12]
In Vivo Bioavailability Studies
In vivo bioavailability studies are conducted to compare the pharmacokinetic profiles of different formulations.
A typical bioequivalence study design is as follows:
-
Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.[6][7]
-
Procedure: Subjects receive a single oral dose of the test and reference formulations in separate study periods, with a washout period of at least 14 days between doses.[6] The studies can be conducted under fasting or fed conditions.[7][8]
-
Blood Sampling: Blood samples are collected at pre-specified time points before and after drug administration (e.g., up to 72 hours post-dose).[6][7]
-
Bioanalysis: The concentration of the active metabolite, fenofibric acid, in plasma is determined using a validated bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7][8]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC).[6][7]
-
Statistical Analysis: Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test to reference product fall within the range of 80-125%.[6][13]
Visualizing the In Vitro-In Vivo Correlation (IVIVC) Workflow
An IVIVC aims to establish a predictive mathematical relationship between an in vitro property of a dosage form and an in vivo response.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
The Path from Formulation to Therapeutic Effect
The ultimate goal of formulation development is to ensure consistent and effective therapeutic outcomes. This is achieved through a logical sequence of events, starting from the drug's release from its dosage form to its action at the target site.
Caption: Relationship between formulation, bioavailability, and therapeutic effect.
Conclusion
The bioavailability of fenofibrate is highly dependent on the formulation strategy used to overcome its poor aqueous solubility. While in vitro dissolution is a critical tool for formulation screening and quality control, establishing a predictive in vitro-in vivo correlation can be challenging. Studies have shown that while some formulations exhibit different in vitro dissolution profiles, they may still be bioequivalent in vivo.[9] Conversely, differences in manufacturing processes and excipients in generic formulations can sometimes lead to altered dissolution and questions of interchangeability.[14] Therefore, a comprehensive approach that combines robust in vitro characterization with well-designed in vivo bioequivalence studies is paramount for the successful development and regulatory approval of fenofibrate products. Newer formulation technologies, such as nanocrystals and lipid-based systems, have demonstrated significant improvements in the dissolution and bioavailability of fenofibrate, in some cases mitigating the food effect observed with older formulations.[15]
References
- 1. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Characterization of Fenofibrate Loaded Solid Dispersion with Enhanced Dissolution Profile [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Pharmacokinetics and bioequivalence of two fenofibrate choline formulations in healthy subjects under fed and fasted condition . | Semantic Scholar [semanticscholar.org]
- 9. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Developing Quantitative In Vitro-In Vivo Correlation for Fenofibrate Immediate-Release Formulations With the Biphasic Dissolution-Partition Test Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 14. The differences between the branded and generic medicines using solid dosage forms: In-vitro dissolution testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
A Comparative Analysis of Fenofibrate and Ciprofibrate on Lipoprotein Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two commonly prescribed fibrates, fenofibrate (B1672516) and ciprofibrate (B1669075), on plasma lipoprotein profiles. The information presented is supported by experimental data from clinical studies to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two peroxisome proliferator-activated receptor alpha (PPARα) agonists.
Data Presentation: Comparative Efficacy on Lipoprotein Parameters
The following table summarizes the quantitative effects of fenofibrate and ciprofibrate on key lipoprotein and apolipoprotein levels as observed in a double-blind, comparative clinical trial. The study initially administered 300 mg/day of fenofibrate (in three doses) and 100 mg/day of ciprofibrate (in a single dose) over a three-month period. An open-label follow-up extended to nine months with adjusted optimal dosages of 400 mg/day for fenofibrate and 100 or 200 mg/day for ciprofibrate[1].
| Lipoprotein Parameter | Fenofibrate (300 mg/day for 3 months) | Ciprofibrate (100 mg/day for 3 months) | Ciprofibrate vs. Fenofibrate (at optimal dosages after 9 months) |
| Total Cholesterol | Significant Reduction (p < 0.001)[1] | Significant Reduction (p < 0.001)[1] | No significant difference[1] |
| LDL Cholesterol | Significant Reduction (p < 0.001)[1] | Significant Reduction (p < 0.001)[1] | No significant difference[1] |
| VLDL Cholesterol | Significant Reduction (p < 0.001)[1] | Significant Reduction (p < 0.001)[1] | No significant difference[1] |
| HDL Cholesterol | Significant Increase (p < 0.01)[1] | Significant Increase (p < 0.01)[1] | Ciprofibrate more effective (p < 0.05)[1] |
| Apoprotein B | Significant Reduction (p < 0.001)[1] | Significant Reduction (p < 0.001)[1] | No significant difference[1] |
| Apoprotein A | Significant Increase (p < 0.05)[1] | Significant Increase (p < 0.05)[1] | Ciprofibrate more effective (p < 0.001)[1] |
Mechanism of Action: The PPARα Signaling Pathway
Both fenofibrate and ciprofibrate exert their effects on lipoprotein metabolism primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.
Caption: Fibrate-mediated activation of PPARα and its downstream effects on lipoprotein metabolism.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison of fenofibrate and ciprofibrate.
Lipoprotein Fractionation by Sequential Ultracentrifugation
This method is a standard procedure for separating plasma lipoproteins based on their density.
Workflow:
Caption: Sequential ultracentrifugation workflow for lipoprotein separation.
Detailed Steps:
-
Sample Preparation: Collect whole blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
VLDL Isolation: Adjust the plasma density to 1.006 g/mL with a potassium bromide (KBr) solution. Centrifuge at approximately 100,000 x g for 18-24 hours at 4°C. The top layer, containing Very Low-Density Lipoproteins (VLDL), is carefully collected.
-
LDL Isolation: The infranatant from the previous step is adjusted to a density of 1.063 g/mL with KBr. This solution is then centrifuged under the same conditions as in step 2. The supernatant, containing Low-Density Lipoproteins (LDL), is collected.
-
HDL Isolation: The remaining infranatant is adjusted to a density of 1.21 g/mL with KBr and subjected to a final ultracentrifugation. The resulting supernatant contains the High-Density Lipoproteins (HDL).
-
Quantification: The isolated lipoprotein fractions are then subjected to lipid analysis.
Quantification of Cholesterol and Triglycerides
Enzymatic colorimetric assays are commonly used for the quantification of total cholesterol and triglycerides in plasma and isolated lipoprotein fractions.
Principle of Cholesterol Assay:
-
Hydrolysis: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.
-
Oxidation: Cholesterol oxidase then catalyzes the oxidation of free cholesterol, producing hydrogen peroxide (H₂O₂).
-
Colorimetric Reaction: In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored product.
-
Measurement: The absorbance of the colored product is measured spectrophotometrically, which is directly proportional to the cholesterol concentration.
Principle of Triglyceride Assay:
-
Lipolysis: Triglycerides are hydrolyzed by lipase into glycerol (B35011) and free fatty acids.
-
Glycerol Kinase Reaction: Glycerol is phosphorylated by glycerol kinase to glycerol-3-phosphate.
-
Glycerophosphate Oxidase Reaction: Glycerol-3-phosphate is then oxidized by glycerophosphate oxidase to produce dihydroxyacetone phosphate (B84403) and H₂O₂.
-
Colorimetric Reaction: Similar to the cholesterol assay, the generated H₂O₂ is used in a peroxidase-catalyzed reaction to produce a quantifiable colored product.
-
Measurement: The absorbance is measured to determine the triglyceride concentration.
Conclusion
Both fenofibrate and ciprofibrate are effective in improving the atherogenic lipid profile by significantly reducing total cholesterol, LDL cholesterol, VLDL cholesterol, and apoprotein B. While both agents increase HDL cholesterol and apoprotein A, long-term studies at optimal dosages suggest that ciprofibrate may be more potent in elevating HDL cholesterol and apoprotein A levels[1]. The choice between these two fibrates may depend on the specific lipid abnormalities of the patient and desired therapeutic outcomes, particularly concerning HDL modulation. The underlying mechanism for both drugs is the activation of PPARα, leading to favorable changes in the expression of genes that control lipoprotein metabolism.
References
A Comparative Guide to the Skeletal Effects of Fenofibrate (PPARα Agonist) and Pioglitazone (PPARγ Agonist)
For Researchers, Scientists, and Drug Development Professionals
Peroxisome proliferator-activated receptors (PPARs) are nuclear transcription factors that play crucial roles in lipid and glucose metabolism. As such, their agonists have become key therapeutic agents. Fenofibrate (B1672516), a PPARα agonist, is widely used to treat hypertriglyceridemia, while pioglitazone (B448), a PPARγ agonist, is used to improve insulin (B600854) sensitivity in type 2 diabetes. However, accumulating evidence reveals that these two classes of drugs have starkly contrasting effects on bone homeostasis. This guide provides an objective comparison of their skeletal effects, supported by experimental data, to inform future research and drug development.
Contrasting Mechanisms of Action on Bone Metabolism
The divergent effects of fenofibrate and pioglitazone on the skeleton originate from their activation of different PPAR subtypes, which regulate distinct downstream genetic pathways in bone and marrow cells.
Pioglitazone (PPARγ Agonist): A Detrimental Shift in Bone Cell Lineage
Activation of PPARγ is widely considered detrimental to skeletal health.[1] Its primary adverse mechanism involves skewing the differentiation of mesenchymal stem cells (MSCs) in the bone marrow. PPARγ activation promotes adipogenesis (fat cell formation) at the expense of osteoblastogenesis (bone-forming cell formation).[2][3][4] This leads to a reduction in the pool of active osteoblasts, thereby suppressing bone formation.[2][3]
Furthermore, pioglitazone impacts the critical OPG/RANKL/RANK signaling system, which governs osteoclast (bone-resorbing cell) activity. Studies have shown that pioglitazone can decrease the production of osteoprotegerin (OPG), a decoy receptor that inhibits bone resorption, while increasing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[5][6] This shift in the OPG/RANKL ratio favors osteoclast formation and activity, leading to increased bone resorption.[5][7]
Fenofibrate (PPARα Agonist): A Potential Anabolic Effect on Bone
In contrast to PPARγ, the activation of PPARα appears to be beneficial or at least neutral for skeletal health.[8] Evidence suggests that fenofibrate stimulates osteoblast differentiation.[9][10] One proposed mechanism is the upregulation of Bone Morphogenetic Protein 2 (BMP2), a potent osteogenic factor.[9] Studies have shown that fenofibrate can increase PPARα expression, which in turn directly binds to the BMP2 promoter to enhance its expression, thereby promoting the commitment of precursor cells to the osteoblast lineage.[9]
Some research also indicates that PPARα activation may inhibit osteoclast differentiation and function, further contributing to a net positive effect on bone mass.[11] This creates a dual action of promoting bone formation while potentially reducing bone resorption.
Comparative Quantitative Data
The opposing mechanisms of fenofibrate and pioglitazone translate into significantly different outcomes for key skeletal parameters, as summarized in the table below based on data from preclinical and clinical studies.
| Parameter | Fenofibrate (PPARα Agonist) Effect | Pioglitazone (PPARγ Agonist) Effect | Key Findings & Studies |
| Bone Mineral Density (BMD) | Maintained or Increased. Femoral BMD was significantly higher (+5.8%) in fenofibrate-treated rats compared to controls.[12] In ovariectomized (OVX) rats, fenofibrate maintained whole body and femoral BMD at sham levels.[11] | Decreased. Pioglitazone is associated with decreased BMD and an increased risk of fractures.[7] In intact female rats, whole body BMD was lower compared to controls.[12] In premenopausal women with PCOS, pioglitazone led to decreased lumbar and hip BMD.[13] | Stunes et al. (2009) showed opposite effects in intact rats, with fenofibrate increasing femoral BMD and pioglitazone decreasing whole body BMD.[12] |
| Fracture Risk | Neutral. A post-hoc analysis of the FIELD study found no effect of fenofibrate on fracture outcomes in patients with type 2 diabetes.[14] | Increased, particularly in women.[3][15] An analysis of clinical trial data showed a fracture rate of 1.9 per 100 patient-years for pioglitazone vs. 1.1 for comparators in women.[3] The increased risk may emerge after 2 years of therapy.[16] | The ADOPT trial first signaled an increased fracture risk with TZDs in women.[3][16] The FDA label for pioglitazone includes a warning for an increased risk of bone fracture in female patients.[7] |
| Bone Formation Markers | Increased or Unchanged. Plasma osteocalcin (B1147995) was higher in fenofibrate-treated rats.[12] Fenofibrate stimulates osteoblast differentiation and expression of markers like ALP and osteocalcin in cell culture.[9] | Decreased. Pioglitazone significantly decreased levels of bone formation markers like bone alkaline phosphatase (BAP) and P1NP, especially in postmenopausal women.[2][7] It also downregulates osteocalcin and ALP expression in osteoblasts.[5] | A study in type 2 diabetes patients showed pioglitazone, but not metformin, significantly decreased BAP levels.[17] |
| Bone Resorption Markers | No significant change or Decreased. | Increased. Pioglitazone treatment significantly increased levels of bone resorption markers NTX and CTX.[7][17] | A prospective randomized study found that only pioglitazone treatment significantly increased NTX and CTX levels compared to metformin.[17] |
| Bone Histomorphometry | Beneficial. Fenofibrate-treated rats had a smaller medullary area at the distal femur.[12] In OVX rats, fenofibrate maintained trabecular bone volume and thickness.[11] | Detrimental. Pioglitazone increased the medullary area and decreased trabecular bone volume in rats.[12] It also decreases osteoblast surface while increasing osteoclast surface and number.[7] | Stunes et al. (2011) demonstrated that pioglitazone exaggerates ovariectomy-induced bone loss, while fenofibrate maintains bone mass.[8] |
| Biomechanical Strength | Maintained. Ultimate bending moment and energy absorption of the femoral shafts were similar to controls in fenofibrate-treated rats.[12][18] | Decreased. Pioglitazone-treated rats showed reduced ultimate bending moment and energy absorption, indicating impaired mechanical strength.[12][18] | Direct comparative studies in rats show pioglitazone impairs bone mechanical properties while fenofibrate does not.[12][18] |
| Key Gene Expression | Upregulates osteogenic genes. Increases expression of PPARα and BMP2.[9] May downregulate Runx2 at high doses in diabetic models.[19][20] | Downregulates osteogenic genes and upregulates osteoclastogenic genes. Upregulates RANKL and downregulates OPG, Runx2, ALP, and osteocalcin.[5][6] | Fenofibrate promotes osteogenesis via PPARα-mediated BMP2 expression,[9] while pioglitazone suppresses it by inhibiting Runx2 and altering the OPG/RANKL ratio.[5] |
Key Experimental Protocols & Workflow
A pivotal study by Stunes et al. (2009) directly compared the skeletal effects of fenofibrate and pioglitazone in an in vivo model. The methodology provides a framework for understanding how the comparative data was generated.
Experimental Design: Comparative Study in Intact Female Rats
-
Animal Model: Intact female Sprague-Dawley rats were used to assess the drugs' effects on a healthy, growing skeleton.
-
Treatment Groups:
-
Control: Received vehicle (methylcellulose) only.
-
Fenofibrate (FENO): Received fenofibrate at 35 mg/kg body weight/day.
-
Pioglitazone (PIO): Received pioglitazone at 35 mg/kg body weight/day.
-
-
Drug Administration: The drugs were administered daily via oral gavage for a period of 4 months to evaluate long-term skeletal changes.[12]
-
Bone Analysis Methods:
-
Dual-Energy X-ray Absorptiometry (DXA): Whole body and femoral bone mineral content (BMC) and bone mineral density (BMD) were measured to assess overall changes in bone mass.[12]
-
Histomorphometry: Excised femurs were analyzed to quantify structural changes, including trabecular bone volume and the medullary (marrow) area.[12]
-
Biomechanical Testing: A three-point bending test was performed on the femoral shafts to determine the bone's mechanical strength, specifically the ultimate bending moment and energy absorption capacity.[12]
-
Biochemical Assays: Plasma levels of bone turnover markers, such as osteocalcin (formation), were measured.[12]
-
In Vitro Studies: The effects of fenofibrate were further explored on the preosteoblast cell line MC3T3-E1 to assess its direct impact on osteoblast proliferation and differentiation.[12]
-
Conclusion and Implications
The experimental evidence presents a clear dichotomy:
-
Pioglitazone (PPARγ Agonist): Consistently demonstrates detrimental effects on the skeleton by suppressing bone formation, increasing bone resorption, leading to bone loss, impaired biomechanical strength, and an increased risk of fractures, particularly in women.[3][7][12][16]
-
Fenofibrate (PPARα Agonist): Appears to be bone-protective or anabolic. It has been shown to maintain or increase bone mass and preserve mechanical strength in preclinical models, primarily by stimulating osteoblast differentiation.[8][11][12]
For researchers and drug development professionals, these findings carry significant implications. The adverse skeletal profile of PPARγ agonists necessitates careful patient monitoring and consideration of fracture risk.[7] Conversely, the potentially beneficial effects of PPARα activation on bone open new avenues for investigation. The data suggests that developing dual PPARα/γ agonists or co-administering a PPARα agonist like fenofibrate could be a viable strategy to deliver the metabolic benefits of PPARγ activation while mitigating its negative skeletal side effects.[21][22] Further research is warranted to translate these preclinical findings into effective clinical strategies for managing metabolic diseases without compromising bone health.
References
- 1. Peroxisome proliferator activated receptor-γ in osteoblasts controls bone formation and fat mass by regulating sclerostin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Pioglitazone on Biochemical Markers of Bone Turnover in the Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. JCI - PPAR γ insufficiency enhances osteogenesis through osteoblast formation from bone marrow progenitors [jci.org]
- 5. Pioglitazone affects the OPG/RANKL/RANK system and increase osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. droracle.ai [droracle.ai]
- 8. The peroxisome proliferator-activated receptor (PPAR) alpha agonist fenofibrate maintains bone mass, while the PPAR gamma agonist pioglitazone exaggerates bone loss, in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate induces PPARα and BMP2 expression to stimulate osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone Health in Patients with Dyslipidemias: An Underestimated Aspect [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Different skeletal effects of the peroxisome proliferator activated receptor (PPAR)α agonist fenofibrate and the PPARγ agonist pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Diabetes drug pioglitazone (Actos): risk of fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pioglitazone and Risk for Bone Fracture: Safety Data From a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of Pioglitazone on Bone Formation and Resorption Markers in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. core.ac.uk [core.ac.uk]
- 19. Fenofibrate decreases the bone quality by down regulating Runx2 in high-fat-diet induced Type 2 diabetes mellitus mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fenofibrate decreases the bone quality by down regulating Runx2 in high-fat-diet induced Type 2 diabetes mellitus mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combination treatment with pioglitazone and fenofibrate attenuates pioglitazone-mediated acceleration of bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. joe.bioscientifica.com [joe.bioscientifica.com]
Safety Operating Guide
Proper Disposal of Fenofibrate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Fenofibrate is critical for ensuring a safe laboratory environment and regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of Fenofibrate waste responsibly.
Hazard Assessment and Regulatory Context
Fenofibrate's classification for disposal requires a cautious approach. While some Safety Data Sheets (SDS) may classify it as non-hazardous, others indicate it can be harmful if swallowed, an irritant to the skin and eyes, and may cause organ damage through prolonged exposure[1]. Given this conflicting information, it is imperative to manage and dispose of Fenofibrate as a hazardous chemical waste[1].
The disposal of pharmaceutical compounds like Fenofibrate is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2]. It is the responsibility of the waste generator—the laboratory or institution—to correctly characterize and manage their chemical waste[1].
Standard Operating Procedure for Fenofibrate Disposal
This protocol outlines the essential steps for the safe collection and disposal of Fenofibrate waste within a research environment.
Personal Protective Equipment (PPE)
Before handling any Fenofibrate waste, ensure the following personal protective equipment is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Collection and Segregation
-
Designated Waste Container: Collect all solid and liquid Fenofibrate waste in a designated hazardous waste container that is clearly labeled "Hazardous Waste - Fenofibrate"[1].
-
Container Specifications: The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Segregation: Do not mix Fenofibrate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Use dry clean-up procedures to avoid generating dust.
-
Carefully sweep or vacuum the spilled material. If vacuuming, ensure the vacuum is equipped with a HEPA filter[3].
-
Place the collected material in the designated hazardous waste container[3].
-
-
Major Spills:
-
Evacuate the area and alert others.
-
Contact your institution's EHS department or emergency response team immediately.
-
Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, to ensure regulatory compliance[1].
Final Disposal
The accepted and required method for the disposal of Fenofibrate waste is through a licensed hazardous material disposal company[1]. These contractors will ensure the waste is transported to a permitted facility for high-temperature incineration[1][4]. Do not dispose of Fenofibrate in the regular solid waste or down the drain [1][4].
Quantitative Data
Fenofibrate Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fenofibrate in a laboratory setting.
Caption: Fenofibrate Disposal Decision Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
